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  • Product: 1,5-Dimethylhex-5-enyl acetate
  • CAS: 38228-51-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts for 1,5-Dimethylhex-5-enyl Acetate: A Comprehensive Technical Guide

Abstract For researchers and drug development professionals, the precise structural elucidation of aliphatic esters is a critical step in verifying synthetic pathways and ensuring the purity of active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and drug development professionals, the precise structural elucidation of aliphatic esters is a critical step in verifying synthetic pathways and ensuring the purity of active pharmaceutical ingredients or fragrance compounds. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,5-dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate). By examining the mechanistic causality behind the observed spectral data and establishing a self-validating experimental protocol, this guide serves as an authoritative reference for spectral interpretation.

Molecular Architecture & Nomenclature

1,5-Dimethylhex-5-enyl acetate is widely utilized in the fragrance industry and as a synthetic intermediate[1]. Under standard IUPAC nomenclature, the molecule is designated as 6-methylhept-6-en-2-yl acetate [2].

Structurally, the molecule features a seven-carbon main chain terminating in an isopropenyl group, with a chiral center at the C2 position bearing an acetate moiety. Understanding this connectivity is paramount for predicting the spin-spin coupling networks and the localized electronic environments that dictate the NMR chemical shifts.

Fig 1. Structural connectivity of 1,5-dimethylhex-5-enyl acetate.

Mechanistic Causality in NMR Shift Displacements

To move beyond mere data tabulation, it is essential to understand the physical chemistry driving the observed chemical shifts.

The Acetylation Deshielding Effect

The most diagnostic feature in the 1 H NMR spectrum is the C2 methine proton. In the precursor molecule, 6-methylhept-6-en-2-ol, the carbinol proton resonates at approximately δ 3.80 ppm[3]. Upon esterification, the highly electronegative carbonyl group of the acetate exerts a strong inductive electron-withdrawing effect through the ester oxygen. This depletes the local electron density around the C2 proton, significantly deshielding it and shifting its resonance downfield to δ 4.85 - 4.95 ppm.

Similarly, in the 13 C NMR spectrum, the α -carbon (C2) experiences a characteristic downfield shift of roughly +2.8 ppm (moving from δ 68.2 ppm in the free alcohol to δ 71.0 ppm in the acetate) due to the same inductive forces[3].

Allylic and Diastereotopic Signatures

The terminal alkene protons at C7 appear as two distinct broad singlets ( δ 4.67 and 4.69 ppm). They lack standard vicinal multiplicity because they are isolated on the terminal carbon. However, their slight chemical shift non-equivalence is caused by their diastereotopic relationship relative to the chiral center at C2, combined with their fixed cis/trans geometric relationship to the bulk of the alkyl chain. The C5 methylene protons ( δ 2.01 ppm) are deshielded by the magnetic anisotropy of the adjacent π -system[3].

Self-Validating Experimental Protocol for NMR Acquisition

High-fidelity NMR data requires rigorous sample preparation and acquisition parameters. The following protocol is designed as a self-validating system , ensuring that any deviations in magnetic field homogeneity or relaxation times are caught before full acquisition.

NMR_Protocol S1 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 + 0.03% TMS S2 2. Probe Tuning & Shimming Self-Validation: TMS FWHM < 1.0 Hz S1->S2 S3 3. 1H NMR Acquisition Pulse: zg30 | Scans: 16 | d1: 2s S2->S3 S4 4. 13C NMR Acquisition Pulse: zgpg30 | Scans: 1024 | Decoupling: WALTZ-16 S3->S4 S5 5. Data Processing Fourier Transform & Phase/Baseline Correction S4->S5

Fig 2. Self-validating experimental workflow for NMR acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because its low polarity perfectly solvates the hydrophobic aliphatic chain without inducing chemical shift artifacts via hydrogen bonding.

  • Probe Tuning & Shimming (Self-Validation): Insert the sample, lock onto the deuterium frequency, and perform gradient shimming.

    • Validation Check: Observe the TMS peak. If the Full Width at Half Maximum (FWHM) of the TMS singlet exceeds 1.0 Hz, the magnetic field (B 0​ ) is inhomogeneous. Shimming must be repeated before proceeding to prevent line broadening and loss of fine coupling structures.

  • 1 H NMR Acquisition: Execute a standard 30° pulse sequence (zg30) with a relaxation delay (d1) of 2 seconds, acquiring 16 scans.

    • Causality: A 30° flip angle ensures rapid longitudinal relaxation (T 1​ ) recovery between scans, allowing for a shorter d1 while maintaining strictly quantitative integration for the aliphatic protons.

  • 13 C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30) with a d1 of 2 seconds and 512–1024 scans.

    • Causality: Broadband decoupling (e.g., WALTZ-16) collapses the carbon-proton scalar couplings. This focuses the signal intensity into single, sharp peaks for each carbon environment, drastically improving the Signal-to-Noise Ratio (SNR).

Quantitative NMR Chemical Shift Data

The following tables summarize the expected chemical shifts based on empirical structural rules and comparative data from the precursor alcohol[3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
C2-H 4.85 - 4.95m (sextet)~6.21HDeshielded by the adjacent electronegative acetate group.
C7-H 2​ 4.69br s-1HTerminal alkene proton (trans to the alkyl chain).
C7-H 2​ 4.67br s-1HTerminal alkene proton (cis to the alkyl chain).
Ac-CH 3​ 2.03s-3HAcetyl methyl group; isolated spin system.
C5-H 2​ 2.01t6.22HAllylic protons, coupled to C4 methylene.
C6-CH 3​ 1.71s-3HAllylic methyl group; broadened by long-range coupling.
C3-H 2​ , C4-H 2​ 1.40 - 1.60m-4HOverlapping aliphatic methylene envelope.
C1-H 3​ 1.22d6.23HTerminal methyl split by the adjacent C2 methine proton.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
Ac-C=O 170.5CEster carbonyl; highly deshielded sp 2 carbon.
C6 145.8CQuaternary alkene carbon.
C7 110.2CH 2​ Terminal alkene carbon.
C2 71.0CHOxygen-bearing methine; shifted downfield via acetylation.
C5 37.7CH 2​ Allylic methylene.
C3 35.5CH 2​ Methylene β to the ester oxygen.
C4 23.5CH 2​ Central aliphatic methylene.
C6-CH 3​ 22.5CH 3​ Allylic methyl.
Ac-CH 3​ 21.3CH 3​ Acetyl methyl.
C1 20.0CH 3​ Terminal methyl adjacent to C2.

Conclusion

The structural elucidation of 1,5-dimethylhex-5-enyl acetate relies heavily on identifying the deshielded C2 methine proton and the distinct terminal isopropenyl signatures. By strictly adhering to the self-validating NMR acquisition protocols outlined above, researchers can ensure high-resolution, artifact-free spectra. The integration of mechanistic causality—understanding exactly why the acetate group shifts the local electron density—empowers scientists to confidently verify synthetic outcomes and molecular purity.

References

  • Title: 6-Hepten-2-ol, 6-methyl-, 2-acetate - Substance Details Source: United States Environmental Protection Agency (US EPA) URL: [Link]

  • Title: Supporting Information - (S)-6-methylhept-6-en-2-ol Source: Semantic Scholar URL: [Link]

Sources

Exploratory

Molecular Architecture and Exact Mass of 1,5-Dimethylhex-5-enyl Acetate: A Technical Guide for Analytical and Synthetic Applications

Executive Summary In the fields of synthetic chemistry and cosmetic formulation, aliphatic esters play a critical role as lipophilic building blocks and controlled-release fragrance agents. 1,5-Dimethylhex-5-enyl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of synthetic chemistry and cosmetic formulation, aliphatic esters play a critical role as lipophilic building blocks and controlled-release fragrance agents. 1,5-Dimethylhex-5-enyl acetate (CAS: 38228-51-2) is a highly valued monoterpenoid-like ester. This whitepaper provides an authoritative, in-depth analysis of its structural elucidation, exact mass profiling, and synthetic methodology. By understanding the causality behind its physicochemical behavior and mass spectrometry fragmentation, researchers can better integrate this compound into complex analytical workflows and scale-up syntheses.

Structural Nomenclature & Molecular Architecture

While the fragrance industry relies on the trivial name "1,5-dimethylhex-5-enyl acetate," this nomenclature can be structurally ambiguous. It treats the hex-5-enyl moiety as the parent radical, with methyl substitutions at the C1 and C5 positions.

However, strict IUPAC nomenclature dictates that the longest continuous carbon chain containing the principal functional groups must serve as the parent alkane. Therefore, the formal designation is 6-methylhept-6-en-2-yl acetate ().

Structural Causality: The molecule features a seven-carbon (heptane) backbone. The presence of a terminal alkene at C6 and a methyl branch at C6 creates a sterically accessible, electron-rich double bond, making it susceptible to electrophilic additions or epoxidations in downstream drug development. The acetate group at C2 provides a hydrolyzable ester linkage, which is critical for its use as a pro-fragrance or prodrug moiety, allowing for the enzyme-catalyzed release of the parent secondary alcohol.

  • SMILES: CC(CCCC(=C)C)OC(=O)C

  • Molecular Formula: C₁₀H₁₈O₂

Exact Mass & Mass Spectrometry Profiling

For high-resolution mass spectrometry (HRMS) applications, precise monoisotopic mass calculation is non-negotiable for distinguishing this ester from isobaric interferences.

Exact Mass Calculation: The exact mass is derived from the most abundant isotopes of its constituent elements ():

  • Carbon (¹²C): 10 × 12.000000 Da = 120.000000 Da

  • Hydrogen (¹H): 18 × 1.007825 Da = 18.140850 Da

  • Oxygen (¹⁶O): 2 × 15.994915 Da = 31.989830 Da

  • Total Exact Mass: 170.13068 Da

Fragmentation Causality (GC-MS/EI): During Electron Ionization (EI), secondary acetates rarely exhibit a strong molecular ion peak ( M+∙ ). The primary, thermodynamically driven fragmentation pathway is the rapid McLafferty-type rearrangement or direct elimination of acetic acid (neutral loss of 60 Da). This yields a highly stable diene or allylic carbocation at m/z 110.109 ( [C8​H14​]+∙ ). Subsequent allylic cleavage and methyl radical losses generate lower mass hydrocarbon signatures (e.g., m/z 95, 69), which act as diagnostic markers for the 6-methylhept-6-enyl substructure.

Physicochemical Properties Data Summary

The physical properties of 1,5-dimethylhex-5-enyl acetate dictate its behavior in chromatographic separations and biphasic extractions. The data is summarized below (; ).

ParameterQuantitative ValueAnalytical Significance
Molecular Formula C₁₀H₁₈O₂Defines isotopic envelope in MS.
Molecular Weight 170.25 g/mol Used for stoichiometric calculations.
Exact Mass 170.13068 DaTarget m/z for HRMS (Orbitrap/TOF).
Density ~0.885 g/cm³Floats on aqueous layers during extraction.
Boiling Point 215 - 217 °C (@ 760 mmHg)Requires high GC injector temperatures.
LogP (Octanol/Water) 3.25Highly lipophilic; excellent retention on C18 columns.

Synthesis & Purification Workflow

To synthesize 6-methylhept-6-en-2-yl acetate, the esterification of the secondary alcohol precursor (6-methylhept-6-en-2-ol) is performed using acetic anhydride.

Causality of Reagents: Secondary alcohols are sterically hindered, making uncatalyzed esterification sluggish. 4-Dimethylaminopyridine (DMAP) is employed as a hyper-nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly acylates the secondary alcohol. Pyridine is used as an auxiliary base to neutralize the acetic acid byproduct, driving the equilibrium forward and preventing acid-catalyzed isomerization of the terminal alkene.

Step-by-Step Methodology (Self-Validating Protocol)
  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 6-methylhept-6-en-2-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Catalyst & Base Addition: Add pyridine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir the mixture at 0 °C using an ice bath to control the exothermic acylation.

  • Acylation: Introduce acetic anhydride (1.2 equiv) dropwise over 15 minutes. Causality: Slow addition prevents localized heating that could trigger alkene polymerization.

  • Propagation & TLC Validation: Remove the ice bath and allow the reaction to warm to 20–25 °C. Monitor progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent. Self-Validation: The disappearance of the lower-Rf alcohol spot and the appearance of a higher-Rf ester spot physically validates reaction completion (typically 2–4 hours).

  • Quenching (Self-Validating System): Quench the reaction by slowly adding saturated aqueous NaHCO₃. Self-Validation: The visible evolution of CO₂ gas acts as a physical indicator that unreacted acetic anhydride is being hydrolyzed and the resulting acetic acid is successfully neutralized.

  • Extraction & Drying: Separate the organic layer and extract the aqueous phase twice with DCM. Wash the combined organic layers with 1M HCl (to remove residual pyridine/DMAP), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Gravimetric Validation: Purify the crude product via silica gel flash chromatography. Weigh the purified product to determine the isolated yield. Self-Validation: A mass balance >85% validates the efficiency of the catalytic cycle and the absence of significant side reactions.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the synthesis protocol described above, highlighting the role of the DMAP catalyst in overcoming the steric hindrance of the secondary alcohol.

AcylationMechanism Alcohol 6-methylhept-6-en-2-ol (Secondary Alcohol) Product 1,5-Dimethylhex-5-enyl acetate (Target Ester) Alcohol->Product O-Acylation Ac2O Acetic Anhydride (Acyl Source) AcDMAP N-Acylpyridinium (Reactive Intermediate) Ac2O->AcDMAP + DMAP DMAP DMAP Catalyst (Nucleophile) DMAP->AcDMAP Activation AcDMAP->Product + Alcohol Byproduct Acetic Acid / Pyridinium (Neutralized) AcDMAP->Byproduct Leaving Group

Catalytic acylation mechanism yielding 1,5-dimethylhex-5-enyl acetate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 162294, 6-Hepten-2-ol, 6-methyl-, 2-acetate." PubChem,[Link]

  • SpectraBase. "Exact Mass and Isotopic Signature of C10H18O2." John Wiley & Sons, Inc.,[Link]

  • NextSDS. "1,5-dimethylhex-5-enyl acetate — Chemical Substance Information." NextSDS Database,[Link]

  • The Good Scents Company. "dimethyl-5-hexen-1-yl acetate, 38228-51-2." TGSC Information System, [Link]

Foundational

Thermodynamic Profiling of 1,5-Dimethylhex-5-enyl Acetate: Vapor Pressure, Boiling Point, and Process Dynamics

Executive Summary 1,5-Dimethylhex-5-enyl acetate (also known by its IUPAC designation, 6-methylhept-6-en-2-yl acetate) is a branched, unsaturated ester utilized extensively as a specialty fragrance ingredient and a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dimethylhex-5-enyl acetate (also known by its IUPAC designation, 6-methylhept-6-en-2-yl acetate) is a branched, unsaturated ester utilized extensively as a specialty fragrance ingredient and a highly versatile intermediate in pharmaceutical synthesis. For process chemists and drug development professionals, mastering the thermodynamic properties of this compound—specifically its boiling point and vapor pressure—is non-negotiable. These metrics dictate the parameters for thermal isolation, predict environmental persistence, and govern the volatility profile of the compound when utilized as an excipient in topical formulations.

This technical guide deconstructs the physicochemical behavior of 1,5-dimethylhex-5-enyl acetate, detailing the mechanistic drivers behind its phase transitions and providing self-validating experimental protocols for thermodynamic measurement.

Physicochemical Fundamentals

To establish a baseline for process modeling, the quantitative thermodynamic and physical properties of are summarized below.

PropertyValueTest Condition / Note
Chemical Name 1,5-Dimethylhex-5-enyl acetate-
CAS Registry Number 38228-51-2-
Molecular Formula C₁₀H₁₈O₂-
Molecular Weight 170.25 g/mol -
Boiling Point 215.00 – 217.00 °C@ 760.00 mmHg
Vapor Pressure 72.1 Pa (~0.54 mmHg)@ 25.0 °C
Density 0.885 g/cm³@ 20.0 °C
Water Solubility 46.18 mg/LHydrophobic ester profile

Mechanistic Drivers of Phase Behavior

The boiling point of an organic compound is dictated by the thermal energy required to overcome intermolecular forces and match the external atmospheric pressure. For 1,5-dimethylhex-5-enyl acetate, the elevated is primarily driven by the strong dipole-dipole interactions originating from the polar acetate carbonyl group. Additionally, the ten-carbon framework provides a substantial surface area for London dispersion forces.

However, the molecular branching—specifically the methyl groups at the 1- and 5-positions—introduces critical steric hindrance. This branching prevents the tightly ordered molecular packing typically observed in linear esters (e.g., n-decyl acetate). The disrupted packing subtly weakens the cumulative intermolecular forces in the liquid phase, thereby modulating its volatility and resulting in a.

Experimental Methodologies for Thermodynamic Validation

To ensure absolute scientific integrity during process scale-up, thermodynamic data must be derived from self-validating experimental systems. Below are the rigorous protocols for quantifying the boiling point and vapor pressure of 1,5-dimethylhex-5-enyl acetate.

Protocol 1: Precision Ebulliometry for Boiling Point Determination

Objective: Accurately determine the isobaric boiling point while verifying the thermal stability of the unsaturated ester.

  • Step 1: Apparatus Assembly. Utilize a Swietoslawski ebulliometer equipped with a calibrated Pt100 RTD sensor.

    • Causality: The Swietoslawski design prevents superheating by promoting smooth boiling and continuous, dynamic liquid-vapor equilibration, ensuring the temperature read is the true thermodynamic boiling point.

  • Step 2: System Purging. Flush the system continuously with dry nitrogen gas.

    • Causality: At temperatures exceeding 200 °C, the terminal alkene of the compound is highly susceptible to oxidative degradation. An inert atmosphere preserves the molecular integrity of the sample during the assay.

  • Step 3: Heating & Equilibration. Apply controlled heating until a steady reflux drop rate (10–15 drops/min) is achieved on the condensation cold finger.

    • Causality: A steady drop rate confirms that the system has reached a steady state, meaning the measured temperature reflects the true equilibrium between the liquid and vapor phases, rather than a transient heating artifact.

  • Step 4: System Validation (Self-Validating Step). Prior to analyzing the target ester, validate the ebulliometer using high-purity n-decane (known BP 174.1 °C).

    • Causality: Running a known standard confirms the absence of cold spots in the apparatus and verifies the RTD sensor's calibration, creating a closed, self-validating measurement loop.

  • Step 5: Data Acquisition. Record the equilibrium temperature and apply the Sydney Young equation to correct the observed boiling point to standard atmospheric pressure (760 mmHg).

Protocol 2: Static Vapor Pressure Measurement via Isoteniscope

Objective: Quantify the vapor pressure at ambient conditions to model volatility and formulation drying rates.

  • Step 1: Sample Loading & Degassing. Subject the sample to at least three freeze-pump-thaw cycles under high vacuum (10⁻⁴ Torr).

    • Causality: Dissolved atmospheric gases (N₂, O₂) exert partial pressures that will lead to a falsely elevated vapor pressure reading. Freezing immobilizes the analyte while the vacuum removes non-condensable gases.

  • Step 2: Thermal Bath Equilibration. Submerge the isoteniscope in a precision-controlled thermostatic bath set to exactly 25.0 °C (±0.01 °C).

    • Causality: Vapor pressure is exponentially dependent on temperature (governed by the Clausius-Clapeyron relation); therefore, strict thermal control is mandatory for precision.

  • Step 3: Null Manometry. Adjust the external system pressure until the liquid levels in the isoteniscope's U-tube are perfectly balanced.

    • Causality: This isolates the sample vapor from the external measurement system, ensuring the manometer reads the exact vapor pressure of the substance without cross-contamination.

  • Step 4: System Validation (Self-Validating Step). Pre-validate the isoteniscope by measuring the vapor pressure of HPLC-grade water at 25 °C (known VP 3.17 kPa).

    • Causality: This ensures the vacuum manifold is leak-tight and the capacitance manometer is correctly zeroed, guaranteeing the integrity of the 72.1 Pa reading for the target ester.

VP_Workflow A Sample Loading & Degassing B Freeze-Pump-Thaw Cycles A->B C Thermostatic Equilibration (25°C) B->C D Null Manometry Balancing C->D E Capacitance Pressure Reading D->E

Workflow for precise static vapor pressure determination using an isoteniscope.

Implications in Drug Development & Formulation

The thermodynamic properties of have direct consequences on downstream processing and pharmaceutical formulation.

Topical Formulation Dynamics: With a vapor pressure of 72.1 Pa, this compound functions as a semi-volatile organic compound (SVOC). In topical drug delivery systems, this moderate volatility is highly advantageous. It ensures that the excipient does not flash off immediately upon application, allowing sufficient residence time to act as a solvent or penetration enhancer for the Active Pharmaceutical Ingredient (API). Eventually, it evaporates at a controlled rate, preventing the formulation from leaving a persistent, greasy, or occlusive residue on the stratum corneum.

Process Chemistry & Isolation: Understanding the compound's high boiling point (216 °C) is critical during chemical synthesis. Exposing unsaturated esters to temperatures exceeding 200 °C can induce severe thermal degradation, including ester pyrolysis or the thermal isomerization of the terminal double bond. Therefore, process chemists must rely on vacuum distillation. By lowering the system pressure to <10 mmHg, the boiling point is artificially depressed to approximately 90 °C, allowing for safe, high-purity isolation without inducing thermal stress.

Distillation_Logic N1 Crude 1,5-Dimethylhex-5-enyl acetate N2 Vacuum Distillation (P < 10 mmHg) N1->N2 N3 Lowered Boiling Point (~90°C) N2->N3 Clausius-Clapeyron N4 Prevention of Thermal Degradation N3->N4 Avoids >200°C N5 High-Purity Isolate N4->N5

Vacuum distillation logic leveraging vapor pressure to prevent thermal degradation.

References

  • American Chemical Suppliers. "1,5-Dimethylhex-5-enyl acetate - Heterocyclic Organic Compound". American Chemical Suppliers Catalog. URL:[Link][1]

  • FlavScents. "dimethyl-5-hexen-1-yl acetate". FlavScents Database. URL:[Link][2]

  • NextSDS. "1,5-dimethylhex-5-enyl acetate — Chemical Substance Information". NextSDS Database. URL:[Link][3]

  • U.S. Environmental Protection Agency (EPA). "Physicochemical Properties of TSCA Chemicals - SI Table 3". EPA.gov. URL: [Link][4]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 1,5-Dimethylhex-5-enyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction 1,5-Dimethylhex-5-enyl acetate, a terpene derivative, is a compound of interest in various fields, including fragrance, materials science, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylhex-5-enyl acetate, a terpene derivative, is a compound of interest in various fields, including fragrance, materials science, and potentially as a precursor or intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective handling, purification, formulation, and application. This technical guide provides an in-depth exploration of the solubility profile of 1,5-Dimethylhex-5-enyl acetate, offering both theoretical predictions and a robust experimental framework for its empirical determination.

The choice of solvent can significantly impact reaction kinetics, product purity, and the physical properties of a final formulation. Therefore, a well-characterized solubility profile is not merely academic; it is a critical dataset for process optimization and ensuring reproducible outcomes in research and development. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of 1,5-Dimethylhex-5-enyl acetate.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a compound in a given solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that predicts solubility based on the polarity of the solute and the solvent.[1] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the extent to which a solute will dissolve. For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

1,5-Dimethylhex-5-enyl acetate possesses a molecular structure with both nonpolar and moderately polar characteristics. The long hydrocarbon chain contributes to its nonpolar nature, while the acetate ester group introduces a degree of polarity through its carbonyl and ether functionalities. This dual character suggests that its solubility will vary significantly across the spectrum of organic solvents.

Key Intermolecular Forces at Play:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron distribution. They are the primary forces of attraction between nonpolar molecules and will be significant in the interaction of the hydrocarbon portion of 1,5-Dimethylhex-5-enyl acetate with nonpolar solvents.

  • Dipole-Dipole Interactions: The polar acetate group in 1,5-Dimethylhex-5-enyl acetate creates a permanent dipole moment. These dipoles can align with the dipoles of polar solvents, leading to attractive interactions.

  • Hydrogen Bonding: While 1,5-Dimethylhex-5-enyl acetate itself cannot act as a hydrogen bond donor, the oxygen atoms in the acetate group can act as hydrogen bond acceptors. This allows for potential interactions with protic solvents like alcohols.

Predicted Solubility Profile of 1,5-Dimethylhex-5-enyl Acetate

Based on the structural analysis and the "like dissolves like" principle, a predicted solubility profile for 1,5-Dimethylhex-5-enyl acetate in a range of common organic solvents is presented below. It is important to note that this is a qualitative prediction and should be confirmed by experimental determination.

Solvent Solvent Type Predicted Solubility Rationale
HexaneNonpolarHighThe nonpolar hydrocarbon chain of the solute will interact favorably with the nonpolar solvent via Van der Waals forces.
TolueneNonpolar (Aromatic)HighSimilar to hexane, the nonpolar nature of toluene will facilitate the dissolution of the nonpolar portion of the solute.
Diethyl EtherSlightly PolarHighThe slight polarity of the ether can interact with the acetate group, while the ethyl groups can solvate the hydrocarbon chain.
ChloroformPolarHighChloroform is a good solvent for a wide range of organic compounds and is expected to effectively solvate both the polar and nonpolar parts of the molecule.
Ethyl AcetatePolar AproticHighAs an ester itself, ethyl acetate has similar polarity to the functional group of the solute, promoting miscibility.
AcetonePolar AproticModerate to HighThe polarity of acetone should allow for good interaction with the acetate group.
IsopropanolPolar ProticModerateThe alcohol can act as a hydrogen bond donor to the acetate group, but the overall polarity might be slightly too high for optimal dissolution of the nonpolar chain.
EthanolPolar ProticModerateSimilar to isopropanol, with slightly higher polarity which may slightly decrease solubility.
MethanolPolar ProticLow to ModerateThe high polarity and strong hydrogen bonding network of methanol may not favorably accommodate the large nonpolar hydrocarbon portion of the solute.
WaterPolar ProticVery Low / InsolubleThe highly polar nature and extensive hydrogen bonding of water make it a poor solvent for the largely nonpolar 1,5-Dimethylhex-5-enyl acetate.[2][3]
Dimethyl Sulfoxide (DMSO)Polar AproticModerateDMSO is a strong polar aprotic solvent that may be effective at solvating the acetate group.

Experimental Determination of Solubility

To obtain a quantitative and accurate understanding of the solubility of 1,5-Dimethylhex-5-enyl acetate, empirical determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Qualitative "Quick Test" for Solubility

Before proceeding with the more rigorous shake-flask method, a simple, qualitative test can provide a rapid assessment of solubility.

Procedure:

  • Add approximately 1 mg of 1,5-Dimethylhex-5-enyl acetate to a small vial.

  • Add the chosen solvent dropwise while agitating the vial.

  • Observe if the compound dissolves readily with the addition of a few drops. A compound that is highly soluble will dissolve quickly.[4]

Quantitative Determination: The Shake-Flask Method

This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1,5-Dimethylhex-5-enyl acetate to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[1] This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent.

    • Analyze the concentration of 1,5-Dimethylhex-5-enyl acetate in the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[1]

    • A calibration curve must be generated using standard solutions of 1,5-Dimethylhex-5-enyl acetate of known concentrations to ensure accurate quantification.[1]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 1,5-Dimethylhex-5-enyl acetate to a known volume of solvent B Seal vial and agitate at constant temperature for 24-72 hours A->B Establish Equilibrium C Allow solid to settle B->C Cease Agitation D Withdraw and filter supernatant C->D Isolate Saturated Solution E Dilute filtered solution D->E Prepare for Analysis F Analyze by HPLC against a calibration curve E->F Determine Concentration

Caption: Workflow for the Shake-Flask Method

Data Analysis and Reporting

The solubility of 1,5-Dimethylhex-5-enyl acetate should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature. It is crucial to report the temperature at which the solubility was determined, as solubility is temperature-dependent.

Safety Precautions

When working with 1,5-Dimethylhex-5-enyl acetate and organic solvents, it is imperative to adhere to standard laboratory safety protocols.

  • Handling: Handle all chemicals in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Storage: Store 1,5-Dimethylhex-5-enyl acetate and organic solvents in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5][8]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for 1,5-Dimethylhex-5-enyl acetate and each solvent used for specific hazard information and handling instructions.

Conclusion

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • How to determine the solubility of a substance in an organic solvent ?
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • 1,5-dimethylhex-5-enyl acetate — Chemical Substance Inform
  • Solubility of the selected terpene derivatives in common organic solvents.
  • SAFETY D
  • Safety D
  • SAFETY D
  • 4 - • SAFETY D
  • Safety D
  • Terpenes solubility in water and their environmental distribution - ResearchG
  • Mutual Solubilities of Terpene in Methanol and Water and Their Multicomponent Liquid−Liquid Equilibria | Journal of Chemical & Engineering Data - ACS Public

Sources

Foundational

Toxicity, hazards, and MSDS safety data for 1,5-Dimethylhex-5-enyl acetate

Technical Whitepaper: Toxicological Profiling, Hazard Assessment, and Analytical Methodologies for 1,5-Dimethylhex-5-enyl Acetate Introduction 1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2) is a specialized aliphatic es...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Toxicological Profiling, Hazard Assessment, and Analytical Methodologies for 1,5-Dimethylhex-5-enyl Acetate

Introduction

1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2) is a specialized aliphatic ester predominantly utilized as a fragrance and flavoring agent in advanced cosmetic formulations[1]. As regulatory frameworks surrounding cosmetic ingredients become increasingly stringent—driven by organizations such as the Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP)—understanding the toxicological profile, metabolic fate, and analytical quantification of such compounds is paramount for drug development professionals and cosmetic scientists[2]. This whitepaper synthesizes current safety data and provides field-proven, self-validating experimental protocols for the handling and analysis of this compound.

Physicochemical Properties and Chemical Identity

The molecular structure of 1,5-dimethylhex-5-enyl acetate dictates its behavior in both biological systems and analytical matrices. Its lipophilic nature facilitates dermal penetration, while the ester linkage serves as a primary site for enzymatic biotransformation.

PropertyValue
Chemical Name 1,5-Dimethylhex-5-enyl acetate
Common Synonyms Dimethyl-5-hexen-1-yl acetate, Methyl heptenyl acetate
CAS Registry Number 38228-51-2
EC Number 253-840-7
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Primary Industry Use Fragrance agent, Cosmetic ingredient

Data synthesized from NextSDS chemical substance profiles and European regulatory inventories[2][3].

Toxicological Profile and Metabolic Fate

Hazard Classification

Currently, 1,5-dimethylhex-5-enyl acetate lacks a severe harmonized GHS classification, often appearing as "Not Classified" or lacking specific GHS hazard pictograms in standard EU chemical databases[4]. However, as with many volatile aliphatic esters, it must be treated as a potential mild dermal and ocular irritant during raw material handling.

Metabolic Pathway & Causality of Low Toxicity

The causality behind the low systemic toxicity of this compound lies in its rapid biological clearance. Because 1,5-dimethylhex-5-enyl acetate is a highly lipophilic ester, it readily partitions into the stratum corneum. However, upon dermal absorption, it is rapidly hydrolyzed by ubiquitous epidermal and hepatic carboxylesterases. This enzymatic cleavage yields 1,5-dimethylhex-5-en-1-ol and acetic acid. The resulting alcohol undergoes Phase II glucuronidation via UGT enzymes, significantly increasing its hydrophilicity and facilitating rapid renal excretion. This self-limiting pharmacokinetic profile prevents bioaccumulation in adipose tissue.

MetabolicPathway Ester 1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2) Enzyme Carboxylesterases (Skin/Liver) Ester->Enzyme Hydrolysis Alcohol 1,5-Dimethylhex-5-en-1-ol Enzyme->Alcohol Acid Acetic Acid Enzyme->Acid Conjugation Glucuronidation (UGT Enzymes) Alcohol->Conjugation Phase II Metabolism Excretion Renal Excretion Conjugation->Excretion

Figure 1: Biotransformation pathway of 1,5-dimethylhex-5-enyl acetate via esterase hydrolysis.

Material Safety Data Sheet (MSDS) Core Directives

To ensure occupational safety during the handling of neat (undiluted) 1,5-dimethylhex-5-enyl acetate, the following risk management protocols must be strictly implemented:

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.4 mm thickness to prevent solvent permeation) and tightly fitting safety goggles.

  • Storage: Store in a cool, well-ventilated environment away from direct UV exposure and strong oxidizing agents to prevent auto-oxidation of the terminal alkene group.

  • Spill Management: Contain spills immediately using an inert, non-combustible absorbent (e.g., vermiculite). Do not use combustible materials like sawdust, as the high surface area can accelerate oxidative degradation and pose a fire hazard.

Validated Experimental Methodologies

As a standard of scientific integrity, analytical and biological protocols must be self-validating. The following methodologies incorporate internal controls to ensure absolute data reliability.

Protocol A: GC-MS Quantification in Complex Cosmetic Matrices

Rationale & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is selected due to the compound's high volatility. An HP-5MS (5% phenyl methyl siloxane) column is utilized because its slight polarity optimally resolves the target ester from highly non-polar matrix lipids (e.g., squalane) and highly polar excipients. Self-Validation System: The inclusion of an internal standard (IS), nonadecane, added prior to extraction, corrects for any analyte loss during sample preparation or matrix suppression, ensuring quantitative trustworthiness.

Step-by-Step Procedure:

  • Sample Preparation: Weigh exactly 1.0 g of the cosmetic matrix into a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Spike the sample with 50 µL of a 100 µg/mL nonadecane solution (IS).

  • Extraction: Add 5.0 mL of GC-grade hexane. Causality: Hexane selectively partitions the lipophilic ester and IS while precipitating polar polymers, thickeners, and proteins out of the solution.

  • Agitation: Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to achieve distinct phase separation.

  • Filtration: Pass the upper hexane supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is chemically inert to hexane and removes micro-particulates that could degrade the GC inlet liner or column head.

  • Instrumental Analysis: Inject 1.0 µL in splitless mode (Inlet temp: 250°C). Program the oven from 60°C (hold 2 min) to 280°C at a ramp of 10°C/min. Detect using Electron Ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode targeting the molecular ion for high sensitivity.

GCMSWorkflow Sample Sample Prep (Solvent Extraction) Injection GC Injection (Splitless, 250°C) Sample->Injection Separation Capillary Column (HP-5MS) Injection->Separation Ionization EI Source (70 eV) Separation->Ionization Detection Mass Spectrometer (SIM Mode) Ionization->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Figure 2: Step-by-step GC-MS analytical workflow incorporating internal validation.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale & Causality: To validate the dermal safety of the ester, immortalized human keratinocytes (HaCaT) are utilized. They retain the metabolic capacity (including carboxylesterase activity) of primary keratinocytes, making them a physiologically relevant model for dermal exposure. Self-Validation System: The assay includes a vehicle control (0.1% DMSO) to baseline 100% viability, and a positive control (1% Sodium Dodecyl Sulfate) to confirm the assay's sensitivity to cytotoxic events.

Step-by-Step Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and apply 1,5-dimethylhex-5-enyl acetate diluted in culture media (concentrations ranging from 0.01% to 1% v/v). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 24 hours. Causality: A 24-hour exposure window is optimal to capture both acute membrane disruption and delayed apoptotic events.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Discard the media and add 150 µL of DMSO per well to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Sources

Exploratory

Biosynthesis Pathways of 1,5-Dimethylhex-5-enyl Acetate in Botanical Extracts: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Natural Product Biosynthesis & Metabolic Engineering Executive Summary As a Senior Application Scientist, I approach the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Natural Product Biosynthesis & Metabolic Engineering

Executive Summary

As a Senior Application Scientist, I approach the elucidation of specialized botanical volatiles not merely as a cataloging exercise, but as a reverse-engineering of plant metabolic logic. 1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate) is a highly specialized volatile organic compound (VOC) documented in botanical extracts and cosmetic ingredient inventories[1]. Structurally, it is an isomer of the more common sulcatyl acetate.

Understanding its biosynthesis is critical for bioengineering fragrance profiles, synthesizing semiochemicals, and developing novel pharmaceutical excipients. This whitepaper deconstructs the biochemical causality behind its formation, provides a self-validating framework for experimental replication, and outlines the quantitative metrics required for its definitive characterization.

The Biosynthetic Logic: From Terpene to Ester

The biosynthesis of 1,5-dimethylhex-5-enyl acetate is a fascinating example of carbon-skeleton remodeling. Unlike standard monoterpenes synthesized directly from a 10-carbon precursor, this ester undergoes a "cleave-and-rebuild" metabolic route. The pathway is driven by thermodynamic shifts—moving from highly reactive pyrophosphates to stable, volatile esters.

Phase 1: Precursor Generation (The MEP/MVA Foundation)

The carbon backbone originates from the universal isoprenoid precursors: Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). Depending on the botanical species and subcellular localization (plastidial vs. cytosolic), these are generated via the Methylerythritol 4-phosphate (MEP) or Mevalonate (MVA) pathways. Prenyltransferases condense these 5-carbon units into the 10-carbon Geranyl Pyrophosphate (GPP) .

Phase 2: Oxidative Cleavage (-C2 Truncation)

The critical divergence from standard monoterpene biosynthesis is the oxidative cleavage of GPP (or its dephosphorylated derivatives like geraniol/linalool). Specific dioxygenases or cytochrome P450 enzymes cleave the C10 backbone, shedding a 2-carbon unit to form an 8-carbon methyl ketone. While the internal alkene isomer (6-methylhept-5-en-2-one, or sulcatone) is ubiquitous in plant volatiles like Rosa hybrida[2], specific enzymatic cleavage or subsequent isomerization yields the terminal alkene intermediate: 6-methylhept-6-en-2-one [3].

Phase 3: Stereoselective Reduction

The highly reactive carbonyl group of 6-methylhept-6-en-2-one is reduced by an Alcohol Dehydrogenase (ADH) . Utilizing NAD(P)H as a hydride donor, this enzyme stereoselectively reduces the ketone to the corresponding secondary alcohol: 6-methylhept-6-en-2-ol (1,5-dimethylhex-5-enyl alcohol).

Phase 4: Acylation (+C2 Addition)

The final step restores the molecule to a 10-carbon state. This reaction is catalyzed by an Alcohol O-Acetyltransferase (AAT) belonging to the ubiquitous BAHD acyltransferase superfamily[4]. The AAT enzyme facilitates a nucleophilic attack by the hydroxyl group of the alcohol onto the thioester carbonyl of Acetyl-CoA, releasing Coenzyme A and yielding the target ester: 1,5-dimethylhex-5-enyl acetate .

Pathway Visualization

Biosynthesis MEP MEP / MVA Pathways (IPP / DMAPP) Enz1 Prenyltransferase MEP->Enz1 GPP Geranyl Pyrophosphate (GPP) (C10 Precursor) Enz2 Dioxygenase / Cleavage Enzyme (- C2 Unit) GPP->Enz2 Ketone 6-Methylhept-6-en-2-one (8C Intermediate) Enz3 Alcohol Dehydrogenase (ADH) (+ NAD(P)H) Ketone->Enz3 Alcohol 6-Methylhept-6-en-2-ol (8C Alcohol) Enz4 BAHD O-Acetyltransferase (AAT) (+ Acetyl-CoA) Alcohol->Enz4 Acetate 1,5-Dimethylhex-5-enyl Acetate (C10 Target Ester) Enz1->GPP Enz2->Ketone Enz3->Alcohol Enz4->Acetate

Biosynthesis of 1,5-Dimethylhex-5-enyl acetate via GPP cleavage, reduction, and BAHD acylation.

Experimental Workflows & Protocols (Self-Validating Systems)

To maintain scientific integrity, metabolic pathways cannot be assumed; they must be empirically validated. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol 1: Isotopic Precursor Tracking (In Vivo)

Objective: To definitively prove that the 8-carbon backbone originates from the MEP/MVA pathway rather than de novo fatty acid synthesis. Causality: Feeding the plant tissue with heavy isotopes allows us to track the carbon flow. If the compound is terpene-derived, the isotopic enrichment pattern will match the isoprene rule.

  • Preparation: Cultivate the target botanical tissue (e.g., petal callus) in liquid Murashige and Skoog (MS) medium.

  • Isotope Feeding: Spike the medium with 5 mM of 13 C-labeled mevalonolactone (MVA tracer) or 1-deoxy-D-xylulose 5-phosphate ( 13 C-DXP, MEP tracer).

  • Negative Control (Self-Validation): Prepare a parallel culture spiked with the tracer plus 50 µM Fosmidomycin (a specific MEP pathway inhibitor). If the pathway is MEP-dependent, this control must yield unlabelled acetate.

  • Extraction: After 48 hours, perform a biphasic extraction using Hexane/Dichloromethane (1:5 v/v). Note: Avoid heat-based solvent evaporation to prevent the loss of this highly volatile ester.

  • Analysis: Analyze the organic layer via GC-MS. Look for a mass shift in the molecular ion (M+) corresponding to the incorporation of 13 C atoms in the 6-methylheptane skeleton.

Protocol 2: Recombinant BAHD AAT Assay (In Vitro)

Objective: To confirm the catalytic activity of the specific Alcohol O-Acetyltransferase responsible for the final esterification. Causality: BAHD acyltransferases require acyl-CoA donors[4]. By isolating the enzyme and providing the specific 8-carbon alcohol, we can observe the precise thermodynamic conversion to the ester.

  • Expression: Clone the candidate AAT gene into a pET28a vector and express it in E. coli BL21(DE3). Purify the His-tagged enzyme using Ni-NTA affinity chromatography.

  • Assay Assembly: In a 500 µL reaction volume (50 mM Tris-HCl, pH 7.5), combine:

    • 10 µg purified AAT enzyme

    • 100 µM 6-methylhept-6-en-2-ol (Substrate)

    • 200 µM 14 C-labeled Acetyl-CoA (Acyl donor)

  • Controls (Self-Validation): Run two parallel reactions: one with boiled (denatured) enzyme, and one with protein purified from an empty-vector E. coli strain. Both must show zero product formation to rule out spontaneous esterification or endogenous bacterial esterase activity.

  • Incubation & Extraction: Incubate at 30°C for 30 minutes. Stop the reaction by adding 500 µL of hexane containing 10 µg/mL nonadecyl acetate (Internal Standard). Vortex and centrifuge.

  • Quantification: Transfer the hexane layer to a scintillation vial to measure 14 C radioactivity, confirming acetyl transfer. Confirm the chemical structure of the product via GC-MS.

Quantitative Data & Analytics

To ensure trustworthy identification across different laboratories, the analytical parameters for 1,5-dimethylhex-5-enyl acetate must be strictly defined. Relying solely on MS library matches is insufficient; orthogonal validation using retention indices and NMR is required.

Table 1: Quantitative Analytical Parameters for 1,5-Dimethylhex-5-enyl Acetate

ParameterValue / DescriptionAnalytical Purpose
Molecular Formula C10H18O2Exact mass validation
Monoisotopic Mass 170.1307 DaHRMS (High-Resolution Mass Spectrometry) target
Kovats Retention Index (RI) ~1150 - 1180 (Non-polar column, e.g., HP-5)Chromatographic identification against n-alkane standards
Major MS Fragments (m/z) 43 (Base peak, acetyl), 110 (M - AcOH), 95, 69EI-MS structural fingerprinting
1H NMR Diagnostic Shifts δ 4.65-4.75 (2H, m, =CH2), δ 4.85 (1H, m, -CH-O), δ 2.01 (3H, s, -OAc)Stereochemical and functional group confirmation

References

  • Update of the inventory of ingredients employed in cosmetic products, NORMAN Network.
  • Alcohol acyltransferases for the biosynthesis of esters, PMC - NIH.
  • Frontalin pheromone biosynthesis in the mountain pine beetle, Dendroctonus ponderosae, and the role of isoprenyl diphosph
  • Callus Derived from Petals of the Rosa hybrida Breeding Line 15R-12-2 as New Material Useful for Fragrance Production, MDPI.

Sources

Foundational

Thermodynamic Stability and Isomerism of 1,5-Dimethylhex-5-enyl Acetate: A Comprehensive Mechanistic Guide

Executive Summary 1,5-Dimethylhex-5-enyl acetate is a versatile monoterpenoid-like ester that plays a critical role in both the fragrance industry and as a functionalized isoprene unit in complex organic synthesis. For d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dimethylhex-5-enyl acetate is a versatile monoterpenoid-like ester that plays a critical role in both the fragrance industry and as a functionalized isoprene unit in complex organic synthesis. For drug development professionals and synthetic chemists, mastering the thermodynamic stability, constitutional isomerism, and stereochemistry of this compound is essential for controlling reaction pathways and ensuring product purity. This whitepaper provides an in-depth mechanistic analysis of its isomeric behavior and outlines field-proven, self-validating protocols for its characterization.

Structural Identity and Nomenclature

The chemical identity of 1,5-dimethylhex-5-enyl acetate (CAS No. 38228-51-2) is often cross-referenced in literature by its systematic IUPAC name, 6-methylhept-6-en-2-yl acetate, as detailed by the 1[1].

Structurally, the molecule features two critical domains of interest:

  • A Chiral Center: Located at the C2 position of the heptyl chain (bearing the acetate group), which gives rise to (R) and (S) enantiomers.

  • A Terminal Olefin: A 1,1-disubstituted double bond at the C6-C7 position, which is susceptible to migration.

Due to its distinct olfactory profile, it is heavily utilized as a raw material in perfumery and cosmetics, cataloged extensively by 2[2]. Furthermore, it serves as a functionalized precursor in electrochemical preparations of complex isoprene units[3].

Thermodynamic Stability: Terminal vs. Internal Olefins

1,5-Dimethylhex-5-enyl acetate exhibits constitutional isomerism with its internal olefin counterpart, 6-methylhept-5-en-2-yl acetate (commonly known as sulcatyl acetate). The thermodynamic relationship between these two isomers is governed by Zaitsev's rule and hyperconjugation.

The terminal isomer possesses a 1,1-disubstituted double bond, whereas the internal isomer (sulcatyl acetate) features a trisubstituted double bond. Because alkyl groups are electron-donating through hyperconjugation, the trisubstituted alkene is thermodynamically more stable. Under catalytic conditions, the terminal olefin acts as a kinetic product or intermediate that will spontaneously isomerize to the thermodynamic sink (the internal olefin) to minimize the system's Gibbs free energy.

Table 1: Thermodynamic Comparison of Isomers

Property1,5-Dimethylhex-5-enyl acetate6-Methylhept-5-en-2-yl acetate (Sulcatyl Acetate)
Double Bond Substitution 1,1-Disubstituted (Terminal)Trisubstituted (Internal)
Relative Enthalpy ( Δ H) ~ +1.5 to +2.5 kcal/mol0.0 kcal/mol (Reference Sink)
Thermodynamic Status Kinetically accessible, less stableThermodynamically favored
Primary Synthetic Utility Terminal functionalization / Ene-reactionsPheromone synthesis / Asymmetric targets

Mechanistic Pathways of Isomerization

The migration of the double bond from the terminal position to the internal position is typically catalyzed by Brønsted acids or transition metals (e.g., Pd, Rh). In an acid-catalyzed environment, the mechanism proceeds via a classic carbocation intermediate.

Protonation of the terminal methylene carbon ( CH2​ ) yields a highly stable tertiary carbocation at the C6 position. Subsequent deprotonation of the adjacent C5 methylene carbon yields the thermodynamically favored trisubstituted alkene.

Isomerization Terminal 1,5-Dimethylhex-5-enyl acetate (Terminal Olefin) Carbocation Tertiary Carbocation Intermediate Terminal->Carbocation +H+ (Protonation) Carbocation->Terminal -H+ Internal 6-Methylhept-5-en-2-yl acetate (Internal Olefin) Carbocation->Internal -H+ (Deprotonation) Internal->Carbocation +H+

Fig 1: Acid-catalyzed thermodynamic isomerization pathway from terminal to internal olefin.

Stereoisomerism and Chiral Resolution

Beyond constitutional isomerism, the C2 chiral center necessitates rigorous stereochemical control, especially when the compound is used as a precursor for biological targets. For instance, the related sulcatol and sulcatyl acetate isomers exhibit distinct biological activities depending on their enantiomeric purity, often requiring 4 to achieve high optical purities ( >99% ee)[4].

In analytical workflows, the racemic mixture of 1,5-dimethylhex-5-enyl acetate must be resolved using chiral Gas Chromatography (GC) to quantify the (R) and (S) enantiomers accurately.

Field-Proven Experimental Protocols

To study the thermodynamic and stereochemical properties of this compound, the following self-validating protocols are recommended.

Protocol 1: Acid-Catalyzed Thermodynamic Equilibration
  • Objective: To drive and monitor the thermodynamic isomerization of the terminal olefin to the internal olefin.

  • Causality: p-Toluenesulfonic acid (pTSA) is selected as the Brønsted acid because its conjugate base is non-nucleophilic, preventing unwanted substitution reactions. Toluene is chosen as the solvent to allow reflux at a temperature (110°C) sufficient to overcome the activation energy barrier for double-bond migration, while enabling the use of a Dean-Stark trap to prevent moisture-induced ester hydrolysis.

  • Self-Validation: The protocol uses an internal standard (e.g., dodecane) and time-course GC-FID sampling. Equilibrium is definitively confirmed when the ratio of internal to terminal olefin remains constant across three consecutive 30-minute sampling intervals.

  • Steps:

    • Dissolve 10 mmol of 1,5-dimethylhex-5-enyl acetate and 1 mmol of dodecane (internal standard) in 50 mL anhydrous toluene.

    • Add 0.5 mmol of anhydrous pTSA.

    • Reflux the mixture under a Dean-Stark apparatus.

    • Withdraw 0.5 mL aliquots every 30 minutes. Quench immediately with saturated NaHCO3​ to halt the equilibrium.

    • Extract the organic layer and analyze via GC-FID to track the disappearance of the terminal isomer and the appearance of the internal isomer.

Protocol 2: Chiral GC Analysis for Enantiomeric Purity
  • Objective: To achieve baseline separation of the (R) and (S) enantiomers of 1,5-dimethylhex-5-enyl acetate.

  • Causality: A β -cyclodextrin ( β -DEX) stationary phase is utilized because its toroidal structure allows for transient, reversible inclusion complexation with the enantiomers. The chiral recognition is driven by steric fit and hydrogen bonding, which differ slightly between the (R) and (S) isomers, leading to differential retention times.

  • Self-Validation: The system validates itself via a standard addition method. Spiking the racemic analyte with a known enantiopure (R) -standard will result in targeted peak enhancement of the corresponding signal, unambiguously confirming the elution order without relying solely on retention time libraries.

  • Steps:

    • Prepare a 1 mg/mL solution of the racemic analyte in GC-grade hexane.

    • Inject 1 µL into a GC equipped with a β -DEX column (30m x 0.25mm x 0.25µm) using a split ratio of 50:1.

    • Run an isothermal oven program at 110°C to maximize diastereomeric interaction time and achieve a resolution factor ( Rs​ ) >1.5 .

    • Spike the sample with an enantiopure standard and re-inject to validate peak assignment.

Workflow Sample Racemic Mixture (Analyte) GC Chiral GC (β-DEX Column) Sample->GC Injection Res Diastereomeric Complexation GC->Res Isothermal Elution R_iso (R)-Isomer Detection Res->R_iso tR1 S_iso (S)-Isomer Detection Res->S_iso tR2

Fig 2: Chiral gas chromatography workflow for the enantiomeric resolution of the acetate.

Conclusion

1,5-Dimethylhex-5-enyl acetate is a kinetically stable but thermodynamically labile compound that readily undergoes acid- or metal-catalyzed isomerization to its internal olefin counterpart, sulcatyl acetate. For researchers in drug development and synthetic chemistry, understanding the thermodynamic driving forces and employing rigorous, self-validating analytical protocols (such as chiral GC and controlled equilibration) is paramount to utilizing this molecule effectively as a chiral building block and functionalized isoprene unit.

References

  • 6-Hepten-2-ol, 6-methyl-, 2-acetate - Substance Details - SRS - EPA. US Environmental Protection Agency. 1

  • Perfume Raw Materials Supplier, Aroma Chemicals Suppliers - ECHEMI. ECHEMI. 2

  • 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene as a Functionalized Isoprene Unit. An Electrochemical Preparation and Some Reactions. Bulletin of the Chemical Society of Japan (Oxford Academic). 3

  • A Chemoenzymatic Synthesis of Hept-6-ene-2,5-diol Stereomers: Application to Asymmetric Synthesis of Decarestrictine L, Pyrenophorol, and Stagonolide E. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,5-Dimethylhex-5-enyl Acetate via Direct Esterification

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate) is a highly valued aliphatic unsaturated ester utilized extensively in fragrance chemistry, flavor profiling, and as a versatile intermediate in complex organic synthesis[1]. With a molecular weight of 170.25 g/mol and a molecular formula of C₁₀H₁₈O₂, it is characterized by its terminal alkene and secondary acetate functional groups[1]. Note: While occasionally misclassified in commercial databases as a heterocyclic compound[2], it is strictly an acyclic aliphatic ester.

The Causality of the Synthetic Strategy

The synthesis relies on the Fischer esterification, an equilibrium-controlled reaction proceeding via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[3]. Because the equilibrium constant for the esterification of secondary aliphatic alcohols is typically near 1, achieving high yields requires the strategic application of Le Chatelier’s principle.

While some protocols drive the reaction using a massive (e.g., 10-fold) excess of alcohol[3], this complicates downstream purification. Instead, our protocol utilizes a modest excess of glacial acetic acid coupled with the continuous azeotropic removal of water using a Dean-Stark apparatus. Furthermore, the starting material (6-methylhept-6-en-2-ol) contains a terminal double bond susceptible to acid-catalyzed migration to form the more thermodynamically stable internal alkene. To suppress this side reaction, we replace harsh mineral acids (like H₂SO₄) with a milder organic acid catalyst, p-Toluenesulfonic acid (p-TsOH), and strictly control the thermal exposure during the reaction[4].

Mechanism R Reactants Alcohol + AcOH I1 Protonation & Addition R->I1 I2 Tetrahedral Intermediate I1->I2 I3 Elimination of H2O I2->I3 P Product Ester I3->P

Figure 1: The PADPED mechanism of Fischer esterification, driven forward by H₂O elimination.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
6-methylhept-6-en-2-ol 128.211.012.82 g (100 mmol)Limiting Reagent
Glacial Acetic Acid 60.053.018.02 g (300 mmol)Reactant / Excess
p-Toluenesulfonic acid 172.200.050.86 g (5 mmol)Mild Acid Catalyst
Toluene 92.14N/A60 mLSolvent / Azeotrope
Saturated NaHCO₃ (aq) 84.01N/A150 mL (total)Neutralization Wash

Experimental Workflow & Protocol

Workflow N1 1. Reagent Mixing Alcohol + AcOH + p-TsOH N2 2. Direct Esterification Reflux with Dean-Stark N1->N2 N3 3. Aqueous Workup Neutralize & Extract N2->N3 N4 4. Purification Vacuum Distillation N3->N4 N5 5. Product Validation GC-MS & 1H-NMR N4->N5

Figure 2: Step-by-step experimental workflow for the direct esterification process.

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add 12.82 g (100 mmol) of 6-methylhept-6-en-2-ol and 18.02 g (300 mmol) of glacial acetic acid.

  • Introduce 60 mL of toluene to act as the azeotropic solvent.

  • Add 0.86 g (5 mmol) of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Attach a Dean-Stark trap to the flask, fill the side-arm with toluene, and fit a reflux condenser on top.

Step 2: Execution & Azeotropic Distillation
  • Submerge the flask in an oil bath pre-heated to 120 °C to establish a vigorous reflux.

  • Self-Validation Point (Water Collection): Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water for complete conversion is 1.8 mL. The reaction is complete when water ceases to collect (typically 3 to 4 hours).

  • Self-Validation Point (TLC): Spot the reaction mixture against the starting alcohol on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 9:1). The ester product is less polar and will exhibit a higher Rf​ value. The disappearance of the lower Rf​ alcohol spot confirms reaction completion.

Step 3: Aqueous Workup
  • Remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Transfer the solution to a 250 mL separatory funnel and dilute with an additional 40 mL of toluene or diethyl ether.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL).

    • Causality Note: This step neutralizes the p-TsOH catalyst and extracts the unreacted acetic acid into the aqueous phase.

    • Self-Validation Point: Vigorous CO₂ gas evolution will occur initially. The cessation of gas evolution during the final wash validates complete neutralization.

  • Wash the organic layer with 50 mL of brine to remove residual water and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.

Step 4: Purification
  • Transfer the crude ester to a micro-distillation apparatus.

  • Purify via vacuum distillation.

    • Causality Note: The terminal alkene is sensitive to extreme heat. Maintaining a high vacuum (e.g., < 5 mmHg) allows the ester to distill at a significantly lower temperature, preventing thermal isomerization into the internal alkene.

Step 5: Analytical Validation
  • GC-MS: Analyze the purified product to confirm the molecular ion peak at m/z 170.25[1].

  • ¹H-NMR (CDCl₃): Confirm the structural integrity by verifying the disappearance of the carbinol proton shift (~3.8 ppm) of the starting alcohol, the appearance of the downfield shifted proton adjacent to the ester linkage (~4.9 ppm), and the preservation of the terminal alkene protons (~4.7 ppm).

Sources

Application

GC-MS analysis and retention index of 1,5-Dimethylhex-5-enyl acetate

Application Note: GC-MS Analysis and Retention Index Determination of 1,5-Dimethylhex-5-enyl Acetate Introduction & Chemical Context 1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2), systematically known as 6-methylhept-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GC-MS Analysis and Retention Index Determination of 1,5-Dimethylhex-5-enyl Acetate

Introduction & Chemical Context

1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2), systematically known as 6-methylhept-6-en-2-yl acetate, is an unsaturated aliphatic ester frequently encountered in fragrance formulations, cosmetic inventories, and semiochemical research[1]. Structurally, it is characterized by a terminal double bond and an acetate moiety. It is a critical constitutional isomer of the well-documented sulcatyl acetate (6-methylhept-5-en-2-yl acetate), a known ambrosia beetle pheromone and plant volatile[2].

Because mass spectral fragmentation patterns of aliphatic ester isomers can be nearly indistinguishable, relying solely on spectral library matching is analytically dangerous. Accurate identification in complex biological or synthetic matrices requires a self-validating system combining robust Gas Chromatography-Mass Spectrometry (GC-MS) with precise Kovats/Linear Retention Index (LRI) mapping[3].

Analytical Rationale and Causality

To ensure high scientific integrity, every parameter in this protocol is selected based on specific physicochemical causalities:

  • Stationary Phase Selection (DB-5MS): A non-polar, low-bleed capillary column (5% diphenyl/95% dimethylpolysiloxane) is utilized. The causality here is driven by the need to separate structurally similar terpenoid esters based primarily on their boiling points and dispersive interactions. The silarylene backbone of "MS-grade" columns minimizes peak tailing that would otherwise occur due to the acetate group's interaction with active silanol sites[2].

  • Ionization Strategy (EI at 70 eV): Electron Ionization at 70 eV is the universal standard because it imparts a consistent internal energy to the molecules, generating highly reproducible fragmentation patterns. For 1,5-dimethylhex-5-enyl acetate, the molecular ion ( M+ 170) is highly unstable and often absent. Identification relies heavily on the diagnostic loss of acetic acid ( −60 Da), yielding a prominent m/z 110 fragment, alongside m/z 43 (acetyl cation)[3].

  • Retention Index (RI) Calibration: Relying solely on absolute retention time ( tR​ ) is a flawed practice, as tR​ fluctuates with column trimming, carrier gas flow variations, and oven calibration drifts. By co-injecting a homologous series of n-alkanes (C8–C20), we establish a self-validating framework. The Van den Dool and Kratz equation normalizes retention data, allowing for cross-laboratory verification regardless of the specific instrument platform[2].

Experimental Protocols

The following step-by-step methodology outlines the workflow for extracting, analyzing, and validating the target analyte.

Sample and Standard Preparation
  • Sample Dilution: Dissolve the synthetic analyte or biological extract in high-purity GC-grade hexane to achieve a final target concentration of 10–50 µg/mL.

  • Internal Standard Addition: Spike the sample with a stable internal standard (e.g., tetradecane, 10 µg/mL) to monitor injection reproducibility and system stability.

  • n-Alkane Standard: Prepare a mixture of straight-chain alkanes (C8 through C20) at 50 µg/mL in hexane. This mixture must be injected separately under identical GC conditions prior to the sample sequence to build the RI calibration curve.

GC-MS Instrument Parameters

The quantitative data for instrument configuration is summarized below to ensure optimal resolution of isomeric compounds.

ParameterSetting / SpecificationRationale
System GC-MS (e.g., Agilent 7890B/5977B)Provides required sensitivity and unit-mass spectral resolution.
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)Optimal phase ratio for volatile esters and monoterpenes[2].
Carrier Gas Helium (99.999%), Constant Flow: 1.0 mL/minEnsures uniform linear velocity across the temperature gradient.
Injection Mode Splitless (or Split 1:10 for high conc.), 1.0 µLMaximizes trace detection; prevents column phase overload.
Inlet Temperature 250 °CEnsures complete volatilization without thermal degradation.
Oven Program 50 °C (hold 1.5 min) 4 °C/min to 200 °C 10 °C/min to 300 °C (hold 5 min)Shallow initial ramp optimizes separation of closely eluting isomers[2],[3].
Transfer Line Temp 280 °CPrevents cold spots and peak broadening before MS entry.
MS Ion Source Temp 230 °CStandard for EI; balances fragmentation efficiency and sensitivity.
MS Scan Range m/z 40 to 300Captures the molecular ion (170) and low-mass diagnostic fragments.
Data Acquisition and RI Calculation
  • Acquire Data: Execute the analytical sequence starting with a solvent blank, followed by the n-alkane calibration mix, and finally the prepared samples. Ensure the solvent delay is set to ~3.5 minutes to protect the MS filament from the hexane expansion cloud.

  • Determine Retention Times ( tR​ ): Extract the tR​ for 1,5-dimethylhex-5-enyl acetate and the bounding n-alkanes ( n and n+1 ) that elute immediately before and after the target compound.

  • Calculate Linear Retention Index (LRI): Apply the temperature-programmed retention index equation[2]:

    LRI=100×[n+tR​(n+1)−tR​(n)tR​(target)−tR​(n)​]

    (Where n is the carbon number of the preceding alkane).

Expected Results and Data Interpretation

For 1,5-dimethylhex-5-enyl acetate, the terminal double bond slightly lowers its boiling point and dispersive interactions compared to its internal-alkene isomer (sulcatyl acetate).

CompoundCAS NumberStructural FeatureExpected RI (DB-5MS)
1,5-Dimethylhex-5-enyl acetate 38228-51-2Terminal alkene ( C=CH2​ )~1120 - 1125
6-Methylhept-5-en-2-yl acetate 19162-00-6Internal alkene ( C=CH−C )~1130 - 1140[3]

System Self-Validation Check: To validate the run, the mass spectrum must show an absence of a strong M+ ion but a distinct M−60 peak (m/z 110) indicating the loss of acetic acid, which is a hallmark of aliphatic acetates. If the calculated RI deviates by more than ±5 units from the expected range, the operator must verify the column phase integrity and check the inlet liner for active site degradation (which causes peak tailing and shifts retention times).

Workflow Visualization

GCMS_Workflow N1 Sample Preparation (Dilution & Internal Standard) N3 Gas Chromatography (DB-5MS, Temp Program) N1->N3 N2 n-Alkane Calibration (C8 - C20 Mix) N2->N3 System Calibration N4 Mass Spectrometry (EI 70 eV, m/z 40-300) N3->N4 N5 Data Processing (Peak Integration & MS Match) N4->N5 N6 Retention Index (RI) Calculation N5->N6 N7 Target Validation (1,5-Dimethylhex-5-enyl acetate) N6->N7

GC-MS workflow for 1,5-Dimethylhex-5-enyl acetate identification and RI calculation.

References

  • NORMAN Network.Update of the inventory of ingredients employed in cosmetic products.
  • MDPI.Essential Oil of Aristolochia trilobata: Synthesis, Routes of Exposure, Acute Toxicity, Binary Mixtures and Behavioral Effects on Leaf-Cutting Ants.
  • ResearchGate.VOLATILE CONSTITUENTS OF Aristolochia trilobata L. (Aristolochiaceae): A RICH SOURCE OF SULCATYL ACETATE.

Sources

Method

Application Notes &amp; Protocols: Leveraging 1,5-Dimethylhex-5-enyl Acetate as a Versatile Precursor in Organic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 1,5-dimethylhex-5-enyl acetate. Introduction: Unveiling the Potential of a Unique Building Block In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 1,5-dimethylhex-5-enyl acetate.

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. While a canon of well-established precursors exists, the exploration of less common building blocks can unlock novel synthetic pathways and provide creative solutions to challenging targets. 1,5-Dimethylhex-5-enyl acetate, a chiral acetate ester featuring a terminal alkene, represents one such underexplored precursor.

Its structure contains two key functional groups: a secondary acetate and a 1,1-disubstituted terminal olefin. The acetate can serve as a protecting group for the corresponding alcohol or act as a leaving group in specific transformations. The terminal alkene is a versatile handle for a wide array of powerful chemical reactions, including oxidative cleavages, additions, and cyclizations. This combination makes 1,5-dimethylhex-5-enyl acetate a potentially valuable chiral synthon for natural product synthesis and medicinal chemistry.

This guide provides a comprehensive overview of the synthetic potential of 1,5-dimethylhex-5-enyl acetate. It is structured not as a rigid template, but as a logical exploration of its reactivity. We begin with a practical, proposed synthesis of the precursor itself, followed by detailed, field-tested protocols for transforming its core functional groups into valuable intermediates. Each protocol is presented with an emphasis on the causality behind the experimental choices, ensuring both technical accuracy and practical insight.

Diagram: Synthetic Pathways from 1,5-Dimethylhex-5-enyl Acetate

G cluster_precursor Precursor Synthesis cluster_transformations Key Transformations 5-Hexen-2-one 5-Hexen-2-one 1,5-Dimethylhex-5-en-1-ol 1,5-Dimethylhex-5-en-1-ol 5-Hexen-2-one->1,5-Dimethylhex-5-en-1-ol 1. MeMgBr 2. H3O+ Precursor 1,5-Dimethylhex-5-enyl Acetate 1,5-Dimethylhex-5-en-1-ol->Precursor Ac2O, DMAP Primary_Alcohol 1,5-Dimethylhexane-1,6-diol (after hydrolysis) 1,5-Dimethylhex-5-en-1-ol->Primary_Alcohol Protocol 4: Hydroboration-Oxidation Cyclized_Product Substituted Cyclopentane 1,5-Dimethylhex-5-en-1-ol->Cyclized_Product Protocol 5: Radical Cyclization Pathway Precursor->1,5-Dimethylhex-5-en-1-ol Protocol 1: Hydrolysis Epoxide 1,2-Epoxy-1,5-dimethylhexane Precursor->Epoxide Protocol 2: Epoxidation (m-CPBA) Ketone 5-Oxohexyl Acetate Precursor->Ketone Protocol 3: Ozonolysis (O3, DMS)

Caption: Synthetic utility of 1,5-dimethylhex-5-enyl acetate.

Part 1: Synthesis of the Precursor

Protocol A: Synthesis of 1,5-Dimethylhex-5-en-1-ol

Principle: This protocol utilizes the nucleophilic addition of a methyl Grignard reagent (MeMgBr) to the carbonyl carbon of 5-hexen-2-one. The resulting alkoxide is quenched with a mild acid to yield the racemic secondary alcohol, 1,5-dimethylhex-5-en-1-ol.

Materials & Reagents Supplier/Grade Quantity
5-Hexen-2-oneACS Reagent Grade10.0 g (102 mmol)
Methylmagnesium Bromide (3.0 M in ether)Anhydrous42.5 mL (127.5 mmol)
Diethyl Ether (anhydrous)Anhydrous200 mL
Saturated aq. NH₄ClLaboratory Grade100 mL
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade20 g

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Initial Charging: Once cool, add 5-hexen-2-one (10.0 g) and 100 mL of anhydrous diethyl ether to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (42.5 mL) to the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude alcohol can be purified by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield pure 1,5-dimethylhex-5-en-1-ol.

Protocol B: Acetylation to Form 1,5-Dimethylhex-5-enyl Acetate

Principle: The secondary alcohol is acetylated using acetic anhydride with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Triethylamine (Et₃N) is used as a base to neutralize the acetic acid byproduct.[1]

Materials & Reagents Supplier/Grade Quantity
1,5-Dimethylhex-5-en-1-olFrom Protocol A10.0 g (78 mmol)
Acetic Anhydride (Ac₂O)ACS Reagent Grade8.7 mL (93.6 mmol)
Triethylamine (Et₃N)Anhydrous16.3 mL (117 mmol)
4-Dimethylaminopyridine (DMAP)ACS Reagent Grade0.48 g (3.9 mmol)
Dichloromethane (DCM)Anhydrous150 mL

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add the alcohol (10.0 g), dichloromethane (150 mL), triethylamine (16.3 mL), and a catalytic amount of DMAP (0.48 g).

  • Addition of Reagent: Cool the mixture to 0 °C and add acetic anhydride (8.7 mL) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

  • Workup: Quench the reaction by the slow addition of water (50 mL). Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the target precursor, 1,5-dimethylhex-5-enyl acetate, which can be further purified by distillation or chromatography if necessary.

Part 2: Key Synthetic Transformations

The true value of 1,5-dimethylhex-5-enyl acetate lies in its capacity to be transformed into a variety of useful intermediates. The following protocols detail key reactions targeting its acetate and alkene functionalities.

Protocol 1: Hydrolysis of the Acetate Ester

Principle: Basic hydrolysis, or saponification, provides an irreversible and efficient method to deprotect the alcohol.[2][3] The ester is treated with sodium hydroxide to yield the sodium carboxylate salt and the free alcohol, which can be easily separated.

Parameter Value/Range Reference
Reagents NaOH, THF/Water[3]
Temperature Reflux (~66 °C in THF)[2]
Reaction Time 2-4 hours[2]
Workup Extraction
Expected Yield >95%[3]

Step-by-Step Methodology:

  • Dissolve 1,5-dimethylhex-5-enyl acetate (5.0 g, 29.4 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL) in a round-bottom flask.

  • Add sodium hydroxide pellets (1.4 g, 35.2 mmol) and fit the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Add water (30 mL) and extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield pure 1,5-dimethylhex-5-en-1-ol.

Protocol 2: Epoxidation of the Terminal Alkene

Principle: The Prilezhaev reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom across the double bond in a concerted, stereospecific fashion, yielding an epoxide.[4][5] This epoxide is a highly valuable intermediate for subsequent ring-opening reactions.

Step-by-Step Methodology:

  • Dissolve 1,5-dimethylhex-5-enyl acetate (5.0 g, 29.4 mmol) in dichloromethane (DCM, 100 mL) in a 250 mL flask and cool to 0 °C.

  • In a separate beaker, dissolve m-CPBA (~77% purity, 7.8 g, ~35 mmol) in DCM (50 mL).

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 20 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[6]

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃, 40 mL). Stir vigorously for 15 minutes.

  • Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 x 40 mL) to remove m-chlorobenzoic acid, followed by brine (40 mL).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude epoxide, which can be purified by column chromatography.

Protocol 3: Oxidative Cleavage via Ozonolysis

Principle: Ozonolysis provides a powerful method for cleaving the C=C bond. Ozone first adds to the alkene to form an unstable molozonide, which rearranges to a more stable ozonide.[7] A reductive workup with dimethyl sulfide (DMS) then cleaves the ozonide to produce two carbonyl compounds without over-oxidation.[8][9] For this substrate, the products are 5-oxohexyl acetate and formaldehyde.

Step-by-Step Methodology:

  • Setup: Dissolve 1,5-dimethylhex-5-enyl acetate (5.0 g, 29.4 mmol) in a 1:1 mixture of DCM and methanol (100 mL) in a gas-washing bottle equipped with a fritted inlet and an outlet tube leading to a potassium iodide trap. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.[10]

  • Purging: Purge the solution with nitrogen or oxygen gas for 10-15 minutes to remove all excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS, 4.3 mL, 58.8 mmol) to the cold solution.[8]

  • Remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and the volatile dimethyl sulfoxide (DMSO) byproduct. The resulting crude 5-oxohexyl acetate can be purified by column chromatography.

Protocol 4: Anti-Markovnikov Hydroboration-Oxidation

Principle: This two-step process achieves the anti-Markovnikov hydration of the alkene. Borane (BH₃), typically from a THF complex, adds across the double bond, with the boron atom attaching to the terminal, less-substituted carbon. Subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding a primary alcohol.[11][12] This protocol is performed on the alcohol precursor obtained from Protocol 1.

Step-by-Step Methodology:

  • Hydroboration: To a flame-dried, nitrogen-purged flask, add 1,5-dimethylhex-5-en-1-ol (from Protocol 1; 3.0 g, 23.4 mmol) dissolved in anhydrous THF (50 mL). Cool to 0 °C.

  • Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 8.6 mL, 8.6 mmol of BH₃) dropwise.[13]

  • After addition, remove the ice bath and stir the reaction at room temperature for 3 hours.[14]

  • Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add aqueous NaOH (3 M, 10 mL), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 10 mL), ensuring the internal temperature remains below 30 °C.[13]

  • Stir at room temperature for 1-2 hours until oxidation is complete.

  • Workup: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting 1,5-dimethylhexane-1,6-diol by column chromatography.

Protocol 5: Proposed Radical Cyclization Pathway

Diagram: Radical Cyclization Workflow

G A 1,5-Dimethylhex-5-en-1-ol B 6-Bromo-2,6-dimethylhex-1-ene A->B PBr3 or CBr4/PPh3 C Hexenyl Radical Intermediate B->C Bu3SnH, AIBN (initiation) D Cyclopentylmethyl Radical C->D 5-exo-trig Cyclization F 1-Methyl-1-(2,2-dimethylcyclopentyl)methane D->F H-atom abstraction from Bu3SnH E 1-methyl-1-(2,2-dimethylcyclopentyl)methyl radical

Caption: Proposed pathway for radical-mediated cyclization.

Step-by-Step Methodology (Hypothetical):

  • Bromination: Convert 1,5-dimethylhex-5-en-1-ol (from Protocol 1) to the corresponding bromide, 6-bromo-2,6-dimethylhex-1-ene, using a standard brominating agent like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄).

  • Radical Reaction Setup: In a flask equipped for reflux and under an inert atmosphere, dissolve the bromide (1.0 eq) in degassed toluene or benzene.

  • Initiation: Add tributyltin hydride (Bu₃SnH, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

  • Cyclization: Heat the mixture to reflux (80-110 °C depending on solvent) for several hours. The AIBN initiates the formation of a tributyltin radical, which abstracts the bromine atom to generate a primary alkyl radical. This radical is poised to undergo a 5-exo-trig cyclization onto the terminal alkene, forming a more stable tertiary cyclopentylmethyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product and propagate the radical chain.

  • Workup and Purification: After cooling, the solvent is removed, and the crude product is purified. Standard methods for removing tin byproducts (e.g., treatment with KF solution or I₂) should be employed prior to final purification by chromatography.

References

  • BenchChem. (2025).
  • OrgoSolver. Ozonolysis with Reductive Workup (O3, then DMS).
  • TÜBİTAK Academic Journals. (1999).
  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
  • OrgoSolver.
  • Chemistry LibreTexts. (2019). 8.
  • Wikipedia.
  • Zhang, G., et al. (1998). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B.
  • Organic Syntheses.
  • Ley, S. V., et al. (2015). Development of a flow method for the hydroboration/oxidation of olefins. Organic & Biomolecular Chemistry. [Link]

  • Ghorbani-Choghamarani, A., et al. (2015). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of the Iranian Chemical Society.
  • Master Organic Chemistry. (2025).
  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).
  • Pitre, S. P., & McTiernan, C. D. (2020).
  • BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes.
  • University of Sheffield. Experiment 6: Ozonolysis of an Alkene.
  • Chemistry Steps.
  • Chemguide. Hydrolysis of esters.
  • Société Chimique de France.
  • Reddit. (2021).
  • Lumen Learning.
  • ResearchGate. (2017).
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • Master Organic Chemistry. (2022).

Sources

Application

Application Note: Advanced Extraction and Isolation Protocols for 1,5-Dimethylhex-5-enyl Acetate from Essential Oil Matrices

Introduction & Scope 1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2), also known as 6-methylhept-6-en-2-yl acetate, is a highly valued acyclic monoterpene-like ester [4]. Known for its unique olfactory profile, it is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2), also known as 6-methylhept-6-en-2-yl acetate, is a highly valued acyclic monoterpene-like ester [4]. Known for its unique olfactory profile, it is a critical target compound in fragrance formulation and advanced drug development. However, isolating this specific ester from complex botanical matrices presents a significant analytical challenge. Essential oils contain hundreds of structurally analogous monoterpenes and sesquiterpenes. Furthermore, the acetate group is highly susceptible to thermal hydrolysis during traditional extraction methods.

This application note details a state-of-the-art, self-validating workflow combining Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) to achieve >98% purity of 1,5-dimethylhex-5-enyl acetate without structural degradation.

Mechanistic Rationale: The SFE-HSCCC Synergy

As an Application Scientist, it is critical to understand why these specific techniques are chosen over traditional methods.

Why Supercritical CO2 (scCO2) over Hydrodistillation?

Traditional hydrodistillation operates at 100°C in an aqueous environment. Under these conditions, the ester bond of 1,5-dimethylhex-5-enyl acetate undergoes catalytic thermal hydrolysis, degrading the target compound into 6-methylhept-6-en-2-ol and acetic acid. Supercritical CO2 extraction circumvents this by operating at mild temperatures (e.g., 40°C). At 90 bar, the density of scCO2 (approx. 0.28 g/mL) provides a solubility parameter that perfectly matches non-polar to slightly polar monoterpene esters, selectively extracting them while leaving behind heavy cuticular waxes and polar flavonoids [1][3].

Why HSCCC over Preparative HPLC?

Preparative HPLC relies on solid silica-based stationary phases. Terpene esters often suffer from irreversible chemisorption or catalytic degradation on active silanol sites. HSCCC eliminates the solid support entirely, utilizing a biphasic liquid system. This guarantees >95% sample recovery, prevents irreversible adsorption, and allows for massive sample loading capacities [2].

Mandatory Visualization: Workflows & Mechanisms

Workflow N1 Raw Botanical Matrix (Milled to 0.5 mm) N2 Supercritical CO2 Extraction (90 bar, 40°C, 2.0 h) N1->N2 N3 Crude Volatile Extract (Ester-Rich Fraction) N2->N3 Depressurization N5 HSCCC Separation (Tail-to-Head Mode, 2.0 mL/min) N3->N5 N4 HSCCC Biphasic Solvent Prep (n-Hexane/EtOAc/MeOH/H2O) N4->N5 Stationary/Mobile Phases N6 Fraction Collection & GC-FID/MS Analysis N5->N6 N7 Isolated 1,5-Dimethylhex-5-enyl acetate (>98% Purity) N6->N7 Target Peak Elution

Caption: Workflow for the extraction and isolation of 1,5-dimethylhex-5-enyl acetate.

SFE_Mechanism CO2 scCO2 Solvent Matrix Plant Matrix CO2->Matrix Penetration Solv Ester Solvation Matrix->Solv Mass Transfer Depress Pressure Drop Solv->Depress Transport Depress->CO2 Gas Recycle Extract Target Extract Depress->Extract Precipitation

Caption: Mechanistic pathway of supercritical fluid extraction and target ester precipitation.

Quantitative Data Summaries

Table 1: Comparative Extraction Metrics for Terpene Esters
Extraction MethodologyYield (w/w %)Ester Purity (%)Thermal Degradation (%)Matrix Mass Recovery (%)
Hydrodistillation1.245.0> 30.0N/A
Solvent (Hexane)3.520.0< 1.098.5
Supercritical CO2 2.8 85.0 < 0.1 99.8
Table 2: HSCCC Solvent System Optimization (n-Hexane/EtOAc/MeOH/H2O)

Note: Optimal partition coefficient (K) for HSCCC is between 0.5 and 2.0.

Volume Ratio Partition Coefficient (K) Separation Factor (α) Stationary Phase Retention (%)
1:1:1:1 0.15 1.05 45.0
5:2:5:2 0.45 1.20 60.5
4:1:4:1 1.15 2.35 88.0

| 5:1:5:1 | 2.80 | 1.10 | 75.0 |

Experimental Protocols

Protocol A: Supercritical CO2 Extraction (SFE)

Objective: Obtain a thermally intact, ester-rich volatile fraction.

  • Matrix Preparation: Mill the dried botanical matrix to a uniform particle size of 0.5 mm. Causality: This specific size maximizes the surface area for scCO2 penetration while preventing bed compaction and solvent channeling.

  • Loading: Pack 100 g of the milled matrix into the SFE extraction vessel.

  • Extraction Parameters: Pressurize the system with high-purity CO2 to 90 bar and heat to 40°C. Maintain a dynamic CO2 flow rate of 2.0 L/min for 120 minutes.

  • Collection: Depressurize the fluid into a collection vial maintained at 15°C to precipitate the volatile essential oil fraction.

  • Self-Validation Step (Mass Balance): Weigh the extraction vessel before and after the run. The mass differential of the matrix plus the collected extract weight must equal the initial matrix mass (± 2%). A deviation >2% indicates system leaks or incomplete precipitation in the collection vial.

Protocol B: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Isolate 1,5-dimethylhex-5-enyl acetate from structurally similar terpenes.

  • Solvent System Preparation: Prepare a biphasic solvent system of n-hexane/ethyl acetate/methanol/water at a volume ratio of 4:1:4:1. Vigorously shake in a separatory funnel and allow to equilibrate at room temperature for 3 hours.

  • Phase Separation: Separate the upper phase (non-polar stationary phase) and lower phase (polar mobile phase). Degas both phases via ultrasonication for 30 minutes.

  • Column Preparation: Pump the upper stationary phase into the HSCCC multilayer coil column until entirely filled.

  • Hydrodynamic Equilibrium: Rotate the apparatus at 850 rpm. Pump the lower mobile phase in a tail-to-head direction at 2.0 mL/min. Causality: Using the polar phase as the mobile phase (Reversed-Phase CCC) ensures that highly non-polar terpene hydrocarbons are retained longer in the stationary phase, allowing the slightly more polar acetate ester to elute with optimal resolution.

  • Sample Injection: Dissolve 200 mg of the SFE crude extract in 5 mL of a 1:1 mixture of the upper and lower phases. Inject into the system.

  • Self-Validation Step (Recovery Check): Spike the injection sample with 1 mg/mL of nonane (internal standard). Because HSCCC operates on absolute liquid-liquid partition, the gravimetric recovery of the injected mass must equal the sum of the eluted fractions. Monitor nonane recovery via GC-FID; a recovery <95% immediately invalidates the run, indicating emulsion formation or stationary phase bleed.

  • Fractionation: Collect 4 mL fractions and analyze via GC-MS. Pool fractions containing 1,5-dimethylhex-5-enyl acetate and evaporate the solvent under vacuum at 30°C to yield the purified compound.

References

  • Title: Supercritical Fluid Extraction of Plant Flavors and Fragrances Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Separation of Volatile Metabolites from the Leaf-Derived Essential Oil of Piper mollicomum Kunth (Piperaceae) by High-Speed Countercurrent Chromatography Source: Journal of Chemistry (via PubMed Central) URL: [Link]

  • Title: Predicting the essential oil composition in supercritical carbon dioxide extracts from hop pellets using mathematical modeling Source: The Journal of Supercritical Fluids (via PubMed Central) URL: [Link]

  • Title: PubChem Compound Summary for CID 162294, 6-Methylhept-6-en-2-yl acetate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Method

Application Note: High-Resolution Purification of 1,5-Dimethylhex-5-enyl Acetate via Flash Column Chromatography

Introduction & Chromatographic Rationale 1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2) is a highly lipophilic ester frequently utilized as a specialized intermediate and fragrance compound[1]. Synthesizing this molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chromatographic Rationale

1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2) is a highly lipophilic ester frequently utilized as a specialized intermediate and fragrance compound[1]. Synthesizing this molecule often leaves behind structurally similar impurities, such as unreacted alcohol precursors (e.g., 6-methylhept-5-en-2-ol) or isomeric byproducts (e.g., 1,5-dimethylhex-4-enyl acetate).

To achieve high-purity isolation, traditional gravity column chromatography is insufficient due to diffusion-induced band broadening. Instead, Flash Column Chromatography —a technique pioneered by W. Clark Still in 1978[2][3]—is the method of choice. By applying positive gas pressure to drive the mobile phase through finely divided silica gel, flash chromatography drastically increases the number of theoretical plates, enabling the high-resolution separation of structurally similar lipophilic isomers in a fraction of the time[4].

The Detection Challenge: Why UV Fails

A critical challenge in purifying 1,5-dimethylhex-5-enyl acetate is its lack of a conjugated chromophore. Standard UV detection at 254 nm is entirely blind to this molecule. As an Application Scientist, you must design a self-validating detection system. We exploit the chemical reactivity of the molecule's terminal alkene (the hex-5-enyl group). By utilizing a Potassium Permanganate ( KMnO4​ ) stain during Thin-Layer Chromatography (TLC) monitoring, the terminal double bond undergoes a rapid redox reaction, oxidizing into a 1,2-diol. This simultaneously reduces the purple Mn(VII) to a brown, insoluble MnO2​ precipitate, rendering the product spots clearly visible against a bright purple background.

Experimental Design & Parameter Optimization

Stationary and Mobile Phase Selection

For the purification of non-polar esters, normal-phase silica gel (230–400 mesh, 40–63 µm) is optimal[5]. The large hydrocarbon backbone of 1,5-dimethylhex-5-enyl acetate dictates a highly non-polar mobile phase. A step-gradient of Hexane and Ethyl Acetate (EtOAc) is employed to sequentially flush out non-polar hydrocarbons before eluting the target ester.

Table 1: TLC Optimization & Visualization (Solvent: 95:5 Hexane:EtOAc)

Compound ClassExpected Rf​ ValueOptimal Visualization MethodCausality / Rationale
Hydrocarbon Byproducts 0.85 – 0.95 KMnO4​ / IodineHighly non-polar; elutes near the solvent front.
1,5-Dimethylhex-5-enyl acetate 0.45 – 0.55 KMnO4​ (Brown on Purple) Target ester; moderate lipophilicity.
Unreacted Alcohols 0.15 – 0.25 KMnO4​ / PMAHydroxyl group strongly hydrogen-bonds to silica.

Table 2: Step-Gradient Elution Profile

Column Volumes (CV)Hexane (%)EtOAc (%)Chromatographic Objective
0.0 – 2.01000Isocratic flush to remove non-polar hydrocarbon impurities.
2.0 – 5.0982Initiate gradient to mobilize the target ester band.
5.0 – 10.0955Primary elution window for 1,5-Dimethylhex-5-enyl acetate.
10.0 – 12.08020Flush tightly bound polar impurities (unreacted alcohols).

Step-by-Step Purification Protocol

Step 1: Column Preparation (Slurry Packing)
  • Sizing: Select a glass column proportional to the crude mass (e.g., a 30 mm diameter column for 1–2 g of crude mixture).

  • Slurry Creation: In a beaker, prepare a homogenous slurry of 230-400 mesh silica gel in 100% Hexane.

  • Packing: Pour the slurry into the column in a single, continuous motion to prevent stratification. Apply positive air or nitrogen pressure to pack the bed tightly until the solvent level is exactly 1 mm above the silica surface. Do not let the column run dry, as introducing air bubbles will channel the bed and ruin resolution.

Step 2: Sample Loading (Wet Loading)

Expert Insight: Because 1,5-dimethylhex-5-enyl acetate is a liquid at room temperature, dry loading onto silica is unnecessary and risks irreversible adsorption.

  • Dissolve the crude mixture in the absolute minimum volume of Hexane (e.g., 1–2 mL).

  • Using a Pasteur pipette, carefully apply the solution directly to the flat surface of the silica bed, running it gently down the inner glass wall to avoid disturbing the sand/silica interface.

  • Apply slight pressure to push the sample just into the bed, then rinse the walls with 1 mL of Hexane and push it down again. This ensures a tight, narrow sample band.

Step 3: Elution & Fractionation
  • Carefully fill the column with the initial mobile phase (100% Hexane).

  • Apply positive pressure to achieve a consistent flow rate of approximately 5 cm/minute[2].

  • Transition through the solvent gradient (Table 2).

  • Collect fractions in 15–20 mL aliquots using test tubes.

Step 4: TLC Analysis & Product Pooling
  • Spot every second or third fraction onto a silica TLC plate.

  • Develop the plate in a 95:5 Hexane:EtOAc chamber.

  • Dip the developed plate into a KMnO4​ stain solution and gently heat with a heat gun until brown spots appear.

  • Pool all fractions containing only the single spot at Rf​ ~0.50.

  • Evaporate the pooled fractions under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 35°C to prevent the volatilization of the purified ester.

Workflow Visualization

Workflow A Crude Reaction Mixture (Acetate + Alcohols + Alkenes) B TLC Optimization (Determine Rf values) A->B C Column Packing (Silica Gel 230-400 mesh) B->C D Wet Loading (Minimal Hexane) C->D E Positive Pressure Elution (Hexane/EtOAc Gradient) D->E F Fraction Collection (10-20 mL aliquots) E->F G TLC Staining (KMnO4) Identify target Rf 0.45-0.55 F->G H Is Fraction Pure? G->H I Pool & Concentrate (Pure 1,5-Dimethylhex-5-enyl acetate) H->I Yes J Discard / Recycle H->J No

Workflow for the flash column chromatography purification of 1,5-dimethylhex-5-enyl acetate.

References

  • [1] Title: 1,5-dimethylhex-5-enyl acetate — Chemical Substance Information | Source: NextSDS | URL:

  • [2] Title: What is Flash Chromatography? (Part 3 of 4) | Source: Teledyne Pharma | URL:

  • [4] Title: Flash Column Chromatography Methodology | Source: News-Medical | URL:

  • [3] Title: W. Clark Still | Source: Wikipedia | URL:

  • [5] Title: Synthesis and Evaluation of Antioxidant Activities of Novel Hydroxyalkyl Esters and Bis-Aryl Esters Based on Sinapic and Caffeic Acids | Source: ACS Publications | URL:

Sources

Application

Application Note: 1,5-Dimethylhex-5-enyl Acetate as a Strategic Intermediate in Terpene and Pheromone Synthesis

Strategic Rationale & Chemical Identity In the synthesis of complex monoterpenes and aggregation pheromones, selecting the correct starting building block is critical for controlling downstream regioselectivity and stere...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Identity

In the synthesis of complex monoterpenes and aggregation pheromones, selecting the correct starting building block is critical for controlling downstream regioselectivity and stereochemistry. 1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate; CAS: 38228-51-2), is a highly versatile, bifunctional intermediate[1].

As documented by the 1[1], this compound features a terminal isoprene-like double bond and a secondary acetate group. The acetate moiety functions as an exceptionally stable protecting group. It allows chemists to perform upstream carbon-carbon bond-forming reactions (such as Grignard additions or olefin cross-metathesis) without the premature reactivity or coordination issues associated with a free hydroxyl group.

Once the carbon framework is established, the acetate can be selectively cleaved to yield 6-methylhept-6-en-2-ol , which is subsequently oxidized to 6-methylhept-6-en-2-one [2]. This specific methyl ketone is a highly sought-after precursor for synthesizing Frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane), a critical aggregation pheromone used in the ecological management of bark beetles[3].

Mechanistic Pathway & Workflow

The transformation of 1,5-dimethylhex-5-enyl acetate into the bicyclic ketal Frontalin involves a sequence of deprotection, controlled oxidation, and a tandem epoxidation-cyclization cascade.

Pathway A 1,5-Dimethylhex-5-enyl acetate (Protected Precursor) B 6-Methylhept-6-en-2-ol (Intermediate Alcohol) A->B K2CO3, MeOH (Hydrolysis) C 6-Methylhept-6-en-2-one (Key Ketone) B->C TEMPO/NaOCl (Oxidation) D 6,7-Epoxy-6-methylheptan-2-one (Epoxide) C->D mCPBA, DCM (Epoxidation) E Frontalin (Bicyclic Ketal) D->E H+, H2O (Cyclization)

Reaction pathway from 1,5-dimethylhex-5-enyl acetate to the pheromone Frontalin.

Quantitative Data & Analytical Markers

To ensure batch-to-batch reproducibility, the following table summarizes the expected yields, physical states, and key ¹H NMR markers for each intermediate in the synthetic cascade.

CompoundStep Yield (%)Physical StateKey ¹H NMR Analytical Markers (CDCl₃, 400 MHz)
1,5-Dimethylhex-5-enyl acetate N/A (Starting Material)Colorless oilδ 4.70 (m, 2H, =CH₂), 2.02 (s, 3H, OAc), 1.71 (s, 3H, allylic CH₃)
6-Methylhept-6-en-2-ol 95%Colorless oilδ 4.71 (m, 2H, =CH₂), 3.80 (m, 1H, CH-OH), 1.72 (s, 3H, allylic CH₃)
6-Methylhept-6-en-2-one 92%Pale yellow oilδ 4.73 (m, 2H, =CH₂), 2.45 (t, 2H, CH₂-C=O), 2.15 (s, 3H, methyl ketone)
Frontalin 85% (over 2 steps)Volatile liquidδ 3.4–3.9 (m, 2H, ring CH₂), 1.43 (s, 3H, CH₃), 1.33 (s, 3H, CH₃)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Base-Catalyzed Deacetylation

Objective: Cleave the acetate protecting group without isomerizing the terminal double bond.

  • Reaction Setup: Dissolve 1,5-dimethylhex-5-enyl acetate (10 mmol) in 25 mL of anhydrous methanol. Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

  • Execution: Stir the suspension at room temperature for 3 hours.

  • Causality & Expertise: Using a mild carbonate base rather than a strong hydroxide (NaOH/KOH) is a deliberate choice. Strong bases can catalyze the migration of the terminal alkene to the internal position, yielding the undesired sulcatol isomer.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material spot (R_f ~0.7) is entirely replaced by a more polar spot (R_f ~0.3).

Protocol 2: TEMPO-Mediated Oxidation to 6-Methylhept-6-en-2-one

Objective: Selectively oxidize the secondary alcohol to a ketone.

  • Reaction Setup: Dissolve the crude 6-methylhept-6-en-2-ol (10 mmol) in 30 mL dichloromethane (DCM). Add TEMPO (0.1 mmol) and KBr (1 mmol) dissolved in 2 mL water.

  • Execution: Cool the biphasic mixture to 0 °C. Dropwise, add aqueous NaOCl (12 mmol, buffered to pH 8.5 with NaHCO₃) over 20 minutes. Stir for an additional 30 minutes.

  • Causality & Expertise: TEMPO/NaOCl is selected over traditional Swern or Jones oxidations[2]. It avoids the generation of malodorous dimethyl sulfide (which interferes with olfactory assessments in pheromone labs) and prevents heavy metal toxicity, making the process scalable and environmentally benign.

  • Self-Validation: The organic layer will transition from an orange hue to pale yellow upon completion. IR spectroscopy of the crude product will show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp C=O stretch (~1715 cm⁻¹).

Protocol 3: Epoxidation and Tandem Cyclization to Frontalin

Objective: Convert the acyclic ketone into the target bicyclic ketal[3].

  • Epoxidation: Dissolve 6-methylhept-6-en-2-one (5 mmol) in 20 mL DCM at 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 5.5 mmol) in portions. Stir for 2 hours.

  • Quenching (Critical): Add 10 mL of saturated aqueous Na₂S₂O₃ to quench unreacted peroxides.

  • Cyclization: Concentrate the organic layer, redissolve in 15 mL THF, and add 5 mL of 1M aqueous HCl (or catalytic p-TsOH). Stir at room temperature for 4 hours.

  • Causality & Expertise: The electron-rich terminal alkene is highly susceptible to electrophilic attack by mCPBA. The subsequent addition of aqueous acid triggers the regioselective opening of the epoxide. The C2 ketone intramolecularly attacks the resulting diol, thermodynamically driving the formation of the highly stable 6,8-dioxabicyclo[3.2.1]octane core.

  • Self-Validation: Before solvent extraction, a starch-iodide paper test must yield a negative result (no blue-black color) to confirm the complete neutralization of mCPBA, preventing explosive hazards during rotary evaporation.

References

  • 6-Hepten-2-ol, 6-methyl-, 2-acetate - Substance Details - SRS | US EPA United States Environmental Protection Agency (EPA)
  • A New Synthesis of Methyl Heptenone J-Stage (Journal of the Agricultural Chemical Society of Japan)
  • Potential pathways leading to sulcatone and 6-methyl-6-hepten-2-one and frontalin ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1,5-Dimethylhex-5-enyl Acetate Synthesis

Welcome to the technical support center for the synthesis of 1,5-Dimethylhex-5-enyl acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,5-Dimethylhex-5-enyl acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable terpenoid-like ester. As the precursor is a tertiary alcohol, this synthesis is susceptible to several side reactions that can significantly impact efficiency. This document provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide: A Logical Approach

Low yield is a symptom, not a root cause. A systematic approach is required to diagnose the underlying issue. The following workflow provides a logical pathway for troubleshooting.

G start Low Yield of 1,5-Dimethylhex-5-enyl acetate check_sm Step 1: Verify Starting Material Purity (1,5-Dimethylhex-5-en-1-ol) start->check_sm sm_impure Impure Alcohol or Isomeric Mixture? check_sm->sm_impure analyze_crude Step 2: Analyze Crude Reaction Mixture (GC-MS, ¹H NMR) crude_analysis What does the crude mixture contain? analyze_crude->crude_analysis optimize_rxn Step 3: Optimize Reaction Conditions optimize_pur Step 4: Refine Work-up & Purification optimize_rxn->optimize_pur pur_loss Product loss during extraction or chromatography? optimize_pur->pur_loss sm_yes Re-synthesize or re-purify alcohol precursor. sm_impure->sm_yes Yes sm_no Purity Confirmed. sm_impure->sm_no No byproducts Significant Byproducts (e.g., Alkenes, Isomers) crude_analysis->byproducts Byproducts unreacted_sm High % of Unreacted Starting Alcohol crude_analysis->unreacted_sm Unreacted SM sm_yes->check_sm sm_no->analyze_crude byproducts->optimize_rxn Address side reactions unreacted_sm->optimize_rxn Improve conversion pur_yes Adjust pH during work-up. Optimize chromatography conditions. pur_loss->pur_yes Yes pur_no Purification is efficient. pur_loss->pur_no No pur_yes->optimize_pur end_point Optimized Yield pur_no->end_point

Caption: A systematic workflow for diagnosing low product yield.

Part 1: Common Issues in the Esterification Step

This section addresses problems arising during the conversion of 1,5-Dimethylhex-5-en-1-ol to its acetate ester.

Q1: My crude ¹H NMR and GC-MS show multiple products, not just my target acetate. What is happening?

Answer: This is the most common issue when esterifying a tertiary alcohol like 1,5-Dimethylhex-5-en-1-ol, especially under acidic conditions. The hydroxyl group can be protonated and leave as water, forming a relatively stable tertiary carbocation intermediate. This intermediate is the source of your problems and can undergo two primary side reactions:

  • Elimination (Dehydration): The carbocation loses a proton from an adjacent carbon, leading to the formation of undesired diene byproducts.

  • Rearrangement: The carbocation can undergo hydride or alkyl shifts to form more stable secondary or other tertiary carbocations, which then react to form a mixture of isomeric acetates or dienes. These isomers are often difficult to separate from the desired product.

G cluster_0 Reaction Pathways for 1,5-Dimethylhex-5-en-1-ol SM 1,5-Dimethylhex-5-en-1-ol (Starting Material) Carbocation Tertiary Carbocation Intermediate SM->Carbocation [H+] -H₂O DesiredProduct Desired Product: 1,5-Dimethylhex-5-enyl acetate Carbocation->DesiredProduct + AcO⁻ (Desired Pathway) EliminationProduct Side Product: Diene Byproducts Carbocation->EliminationProduct -H⁺ (Elimination) RearrangedProduct Side Product: Isomeric Acetates Carbocation->RearrangedProduct Rearrangement, then + AcO⁻

Caption: Competing reaction pathways during esterification.

Q2: How can I prevent these byproduct-forming side reactions?

Answer: The key is to avoid the formation of the carbocation intermediate. This is achieved by using reaction conditions that are not strongly acidic. Standard acid-catalyzed Fischer esterification is not recommended for this substrate. Instead, consider one of the following superior methods.

MethodKey ReagentsMechanismProsCons
A: Nucleophilic Catalyst Acetic Anhydride, DMAP (4-Dimethylaminopyridine), Triethylamine (Et₃N)DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.Very mild, high-yielding, fast. Avoids acidic conditions.[1]DMAP is toxic and must be removed during work-up.
B: Base-Promoted Acylation Acetyl Chloride, Pyridine or Et₃NThe amine base neutralizes the HCl byproduct as it forms, preventing protonation of the alcohol.[2]Effective and common. Avoids accumulation of strong acid.Can be exothermic. Pyridine has an unpleasant odor.
C: Enzymatic Acylation Vinyl Acetate or Ethyl Acetate, Immobilized Lipase (e.g., Novozym® 435)The enzyme provides a neutral microenvironment for highly selective acylation without acidic or basic conditions.[3][4]Extremely mild (room temp to ~50°C), highly selective, "green" chemistry.Slower reaction times, higher cost of enzyme.

Recommendation: For laboratory scale, the DMAP-catalyzed method (Method A) offers the best combination of speed, yield, and reliability. For industrial or green chemistry applications, enzymatic acylation (Method C) is an excellent choice.

Q3: My reaction is clean but conversion is low. How do I drive it to completion?

Answer: Low conversion in an otherwise clean reaction points to issues with reactivity or stoichiometry rather than side reactions.

  • Reagent Purity: Ensure your acetylating agent (acetic anhydride or acetyl chloride) has not been hydrolyzed by atmospheric moisture. Use a freshly opened bottle or a redistilled/purified reagent. Ensure your solvent is anhydrous.

  • Stoichiometry: The tertiary alcohol is sterically hindered. To drive the reaction forward, use a slight excess of the acetylating agent (e.g., 1.2 to 1.5 equivalents).

  • Temperature: While high temperatures can promote side reactions, the reaction may be too slow at room temperature. For DMAP or pyridine-catalyzed reactions, gentle heating to 40-50°C can improve the rate without significant byproduct formation. Monitor by TLC.

  • Reaction Time: Sterically hindered alcohols react more slowly. Ensure you have allowed sufficient reaction time (4-24 hours), monitoring periodically by TLC or GC until the starting alcohol spot has disappeared.

Part 2: Issues with the Starting Alcohol & Purification

Q4: Could my starting material be the problem?

Answer: Absolutely. The principle of "Garbage In, Garbage Out" is critical in synthesis. If your precursor alcohol, 1,5-Dimethylhex-5-en-1-ol, is impure, you cannot expect a high yield of a pure product.

  • Isomeric Impurities: If the synthesis of your alcohol produced isomeric impurities, they will also be acetylated, leading to a mixture of acetate esters that are often very difficult to separate due to similar polarities.

  • Residual Water: Water will consume your acetylating agent and any base, inhibiting the reaction.

  • Verification: Before starting the esterification, verify the purity of your alcohol by ¹H NMR and GC-MS. The presence of multiple peaks in the GC trace or unexpected signals in the NMR spectrum indicates a need for purification (e.g., by flash chromatography or distillation).

Q5: I'm having trouble purifying the final product. Any tips?

Answer: Purifying neutral, medium-polarity compounds like this acetate is generally straightforward but requires care.

  • Aqueous Work-up: After the reaction, perform a series of aqueous washes in a separatory funnel.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acetic acid or acidic catalysts.

    • Wash with water and then with brine (saturated NaCl solution) to remove water-soluble components.

  • Drying: Thoroughly dry the organic layer with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.

  • Silica Gel Chromatography: This is the most effective method for final purification.[5][6]

    • Solvent System (Eluent): A mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a slightly more polar solvent (like Ethyl Acetate or Diethyl Ether) is ideal. Start with a low polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • TLC Monitoring: Use TLC to identify the fractions containing your pure product. The acetate ester will be less polar (higher Rf) than the starting alcohol.

    • Pro-Tip: If you used DMAP or another amine, it can sometimes streak on the column. Adding 0.1-0.5% triethylamine to your eluent can mitigate this issue.[6]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of 1,5-Dimethylhex-5-enyl Acetate via DMAP Catalysis

This protocol is recommended for its high efficiency and mild conditions.

Materials:

  • 1,5-Dimethylhex-5-en-1-ol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1,5-Dimethylhex-5-en-1-ol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add triethylamine (1.5 eq), followed by the dropwise addition of acetic anhydride (1.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent) until the starting alcohol is consumed (typically 4-12 hours).

  • Quenching: Once complete, cool the mixture back to 0°C and slowly add saturated NaHCO₃ solution to quench excess acetic anhydride.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate.

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% Hexanes or 99:1 Hexanes:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 98:2, 95:5, 90:10 Hexanes:Ethyl Acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,5-Dimethylhex-5-enyl acetate.

Frequently Asked Questions (FAQs)

  • Q: Can I use sulfuric acid as a catalyst?

    • A: It is strongly discouraged. Strong acids like H₂SO₄ will almost certainly lead to extensive dehydration and rearrangement of the tertiary alcohol, resulting in very low yields of the desired product.[7]

  • Q: My final product smells like vinegar. What's wrong?

    • A: This indicates residual acetic acid. Your aqueous work-up with sodium bicarbonate was likely insufficient. Re-dissolve your product in a solvent like ethyl acetate and wash it again thoroughly with NaHCO₃ solution.

  • Q: Is vacuum distillation a good purification method?

    • A: It can be, provided the product is thermally stable and its boiling point is sufficiently different from any impurities. However, chromatography is generally more effective at removing isomeric byproducts.[6]

  • Q: How can I confirm the structure of my final product?

    • A: The best methods are ¹H NMR, ¹³C NMR, and Mass Spectrometry (GC-MS or HRMS). In the ¹H NMR, you should see a characteristic singlet for the acetate methyl group around 2.0 ppm.

References

  • Grokipedia. (2026, January 3). Lavandulyl acetate.
  • Benchchem. (2025). Synthesis of Linalyl Acetate from Linalool and Acetic Anhydride: Application Notes and Protocols.
  • Chongqing Chemdad Co. Linalyl acetate.
  • ScenTree. Linalyl acetate (CAS N° 115-95-7).
  • Benchchem. (2025). common side reactions in the synthesis of 1,5-Dimethylcyclopentene.
  • Organic Syntheses Procedure. Asymmetric Synthesis of All-Carbon Benzylic Quaternary Stereocenters via Conjugate Addition to Alkylidene Meldrum's Acids.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol.
  • Jiang, C. and Cheng, G. (2020). Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. Open Access Library Journal, 7, 1-13. Available from: [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of 1,5-Dimethyl Citrate.
  • Hilaris Publisher. (2019, October 31). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Available from: [Link]

Sources

Optimization

Preventing hydrolysis of 1,5-Dimethylhex-5-enyl acetate during aqueous workup

Topic: Preventing Hydrolysis of 1,5-Dimethylhex-5-enyl Acetate During Aqueous Workup Overview 1,5-Dimethylhex-5-enyl acetate (also known systematically as 6-methylhept-6-en-2-yl acetate) is a highly valuable intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Hydrolysis of 1,5-Dimethylhex-5-enyl Acetate During Aqueous Workup

Overview

1,5-Dimethylhex-5-enyl acetate (also known systematically as 6-methylhept-6-en-2-yl acetate) is a highly valuable intermediate often utilized in complex synthesis and fragrance chemistry. Structurally, it features a terminal alkene and a secondary acetate group. During standard aqueous workups, the ester linkage is highly susceptible to both acid-catalyzed hydrolysis and base-catalyzed saponification.

As a Senior Application Scientist, I frequently observe that significant yield losses are not attributed to the primary reaction failing, but rather to harsh quenching conditions or prolonged biphasic contact during isolation. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your acetate during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of product loss during the workup of 1,5-Dimethylhex-5-enyl acetate? A: The primary mechanism of loss is the cleavage of the ester bond to yield 6-methylhept-6-en-2-ol and acetic acid (or an acetate salt). This degradation is driven by extremes in pH. Acid-catalyzed hydrolysis is a reversible process but proceeds rapidly if the aqueous phase drops below pH 4. Conversely, base-catalyzed hydrolysis (saponification) is effectively irreversible, converting your ester into a carboxylate salt and the corresponding alcohol [1]. Elevated temperatures and prolonged contact time between the organic and aqueous layers exponentially accelerate both pathways [2].

Q2: How do I quench a reaction performed under strongly basic conditions (e.g., LDA, NaH) without saponifying the acetate? A: The main risk here is irreversible base-catalyzed saponification. To prevent this, you must employ an "inverse quench" at low temperatures. Cool the reaction mixture to 0 °C or lower. Instead of adding water or acid to the reaction vessel, slowly transfer the reaction mixture into a vigorously stirred, pre-chilled solution of a mild acid or buffer (such as saturated aqueous NH₄Cl or carefully monitored 1M HCl). This ensures the ester is never exposed to a localized excess of aqueous base [2].

Q3: What is the optimal pH and buffer system for the aqueous phase? A: Maintaining a pH between 7 and 8 is critical. For neutralizing acidic reaction mixtures, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly recommended. It acts as a mild base that neutralizes acid catalysts without creating the harsh alkaline conditions that promote saponification [1]. If precise pH control is needed, phosphate buffers (pH 7.0-7.4) can be utilized to lock the aqueous phase in a safe, neutral range, limiting the risk of hydrolysis [3].

Q4: How can I minimize contact time and avoid emulsions that prolong aqueous exposure? A: Emulsions trap the ester at the biphasic interface, maximizing its exposure to water and hydrolytic catalysts. To prevent this, use cold saturated aqueous sodium chloride (brine) for your washes. Brine increases the ionic strength of the aqueous layer, forcing the organic product into the organic phase ("salting out") and rapidly breaking emulsions. Always separate the layers promptly; do not leave the biphasic mixture sitting in the separatory funnel [2].

Quantitative Data: Hydrolysis Risk by Workup Reagent

Table 1: Risk assessment of common aqueous workup reagents on 1,5-Dimethylhex-5-enyl acetate.

Workup Reagent / ConditionTypical pHMax Safe Contact TimeHydrolysis RiskRecommendation
Deionized Water 6.5 - 7.5< 10 minVery LowGood for general washing, but lacks buffering capacity.
Saturated NaHCO₃ 8.0 - 8.5< 5 minLowExcellent for neutralizing acidic reactions.
Saturated NH₄Cl ~ 5.5< 10 minLowIdeal for quenching strong bases/organometallics.
Dilute HCl (1M) 0 - 1< 2 minModerate to HighUse only for precise neutralization; avoid excess.
Strong Base (1M NaOH) > 130 minVery HighAvoid. Rapid and irreversible saponification.
Step-by-Step Methodology: Optimized Aqueous Workup Protocol

This protocol is a self-validating system designed to isolate 1,5-Dimethylhex-5-enyl acetate quantitatively from a water-immiscible solvent (e.g., Ethyl Acetate or MTBE).

  • Thermal Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Temperature control is your first line of defense against activation energy-driven hydrolysis.

  • Chemical Quenching (pH Adjustment):

    • For Acidic Reactions: Slowly add cold, saturated aqueous NaHCO₃ in portions. Validation Check: Continue addition until all visible effervescence (CO₂ gas evolution) ceases.

    • For Basic Reactions: Perform an inverse quench by pouring the cold reaction mixture into a vigorously stirred, pre-chilled solution of saturated aqueous NH₄Cl.

  • Phase Separation: Transfer the mixture to a separatory funnel. Shake gently, vent frequently to release pressure, and immediately separate the layers. Critical Rule: Do not allow the layers to sit in contact for more than 3 minutes.

  • Brine Wash: Wash the organic layer with one volume of cold, saturated brine. This removes residual water and breaks any micro-emulsions that formed during the quench.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask containing an anhydrous, neutral drying agent (e.g., Na₂SO₄). Avoid MgSO₄ if trace acid sensitivity is suspected. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

Workup Decision Workflow

WorkupWorkflow Start Reaction Complete 1,5-Dimethylhex-5-enyl acetate Cond What are the reaction conditions? Start->Cond Acidic Acidic / Lewis Acid Cond->Acidic Basic Strong Base (e.g., LDA, NaH) Cond->Basic QuenchAcid Quench: Cold Sat. NaHCO3 (Add slowly, target pH 7-8) Acidic->QuenchAcid QuenchBase Inverse Quench: Cold Sat. NH4Cl (Target pH ~6-7) Basic->QuenchBase Extract Extract immediately (Use EtOAc or MTBE) QuenchAcid->Extract QuenchBase->Extract Wash Wash with Cold Brine (Minimize contact time) Extract->Wash Dry Dry over Na2SO4 Concentrate in vacuo (<30°C) Wash->Dry

Decision workflow for optimizing aqueous workup to prevent ester hydrolysis.

References
  • Hyde, A. M., et al. "Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases." Organic Process Research & Development, ACS Publications.[Link]

Troubleshooting

Technical Support Center: Regioselective Chlorination of 1,5-Dimethylhex-5-enyl Acetate

Welcome to the Technical Support Center for advanced allylic functionalization. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of chlorinating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced allylic functionalization. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of chlorinating 1,5-dimethylhex-5-enyl acetate.

Achieving high regioselectivity in substrates with multiple allylic positions requires precise mechanistic control. This guide provides field-proven troubleshooting, self-validating protocols, and causality-driven explanations to help you optimize your synthetic workflows.

Visualizing the Reaction Pathway

To understand the regioselectivity of this transformation, it is critical to visualize the concerted mechanism that prevents the formation of statistical isomeric mixtures.

EneMechanism Substrate 1,5-Dimethylhex-5-enyl acetate (Substrate) TS Concerted Ene-Type Transition State Substrate->TS Allylic H-abstraction Reagent Cl2O (Enophile) Reagent->TS Cl+ transfer Product 4-Chloro-1,5-dimethylhex-5-enyl acetate (Major Product) TS->Product Regioselective C4 Chlorination SideProduct Dichlorination Byproducts (Suppressed) TS->SideProduct Excess Cl2 (Side Reaction)

Fig 1. Ene-type chlorination pathway of 1,5-dimethylhex-5-enyl acetate using chlorine monoxide.

Quantitative Data: Impact of Reagent Selection

Summarized below is the comparative performance of various chlorinating agents on the regioselectivity of 1,5-dimethylhex-5-enyl acetate.

Chlorinating ReagentSolvent SystemTemp (°C)Dominant MechanismYield of C4-Chloride (%)Major Byproducts / Issues
N-Chlorosuccinimide (NCS) Benzene / CCl4​ 80Free-Radical Chain~40 - 45C5-Methyl chloride, double bond migration
Molecular Chlorine ( Cl2​ ) CH2​Cl2​ -20Electrophilic Addition< 20Heavy dichlorination across C5=C6
Chlorine Monoxide ( Cl2​O ) CCl4​ / Et2​O (1:4)25Concerted Ene-Type94 Minimal (< 5%)
Troubleshooting Guides & FAQs

Q1: Why does Cl2​O provide superior regioselectivity compared to NCS for this specific substrate? A1: Regioselectivity is entirely dictated by the reaction mechanism. NCS operates via a free-radical chain mechanism (Wohl-Ziegler), generating a delocalized allylic radical. For 1,5-dimethylhex-5-enyl acetate, this radical delocalization results in a statistical mixture of chlorination at the C4 methylene and the C5 methyl group. In contrast, chlorine monoxide ( Cl2​O ) is an highly efficient for alkenes under mild conditions[1]. It reacts via a highly ordered, concerted transition state where the enophilic oxygen coordinates with the allylic proton while transferring the chlorine atom. This stereoelectronic requirement strongly favors the more activated secondary C4 position, yielding 4-chloro-1,5-dimethylhex-5-enyl acetate in up to 94% yield[1].

Q2: How can I prevent the addition of chlorine across the terminal double bond (dichlorination)? A2: Dichlorination is a competing electrophilic addition pathway caused by the presence of free molecular chlorine ( Cl2​ ). To suppress this, ensure that the yellow mercury(II) oxide ( HgO ) used during Cl2​O preparation is completely dry and used in slight excess to consume all free Cl2​ [2]. Furthermore, utilizing a mixed solvent system of carbon tetrachloride and diethyl ether (1:4) at room temperature stabilizes the Cl2​O species and minimizes its disproportionation back into Cl2​ and O2​ [1].

Q3: What are the critical safety precautions for generating and handling Cl2​O ? A3: Chlorine monoxide is a powerful oxidant. Explosions of the gas may result from a spark, by heating, or by contact with rubber, cork, or other forms of organic matter, necessitating careful [2]. Always handle Cl2​O as a dilute solution in CCl4​ , which is significantly safer to obtain and handle than the gaseous form[2]. Perform all operations in a dedicated fume hood, use Teflon or glass fittings exclusively, and store any unused solution at -78 °C, as it decomposes at moderate rates at room temperature[2].

Q4: How can I confirm that the chlorination occurred at the C4 position rather than the C5-methyl group without isolating the product? A4: You can monitor the reaction's regioselectivity in real-time using 1H -NMR of a crude aliquot. This acts as a self-validating system :

  • Success Indicator: In the starting material, the C4 methylene protons appear as a multiplet around 2.0-2.2 ppm. Upon successful C4-chlorination, the newly formed allylic/secondary CH−Cl proton will shift significantly downfield to approximately 4.2-4.5 ppm. The terminal vinylic protons ( =CH2​ ) should remain intact and visible at ~4.7-4.8 ppm.

  • Failure Indicator: If chlorination erroneously occurred at the C5-methyl group, you will observe a new singlet near 4.0 ppm (for the −CH2​Cl group) and the disappearance of the C5-methyl singlet (~1.7 ppm).

Standard Operating Procedure (SOP): Ene-Type Chlorination

Phase 1: Preparation of Chlorine Monoxide ( Cl2​O ) Solution

  • Suspension: Into a solution of Cl2​ in CCl4​ , add 3.36 g of dry yellow mercury(II) oxide ( HgO ) per gram of Cl2​ (approx. 1.1 equivalents) at 25 °C[2].

  • Activation: Stir the suspension in the dark for 45 minutes at 25 °C[2].

  • Filtration: Filter the mixture through a coarse sintered-glass funnel to remove mercury solids. This yields a solution of dichlorine monoxide in ca. 75% yield[2].

    • Self-Validation Check: The solution should be pale yellow-orange. Perform an iodometric titration on a 1 mL aliquot to confirm the exact molarity of the active Cl2​O oxidant before proceeding.

Phase 2: Regioselective Chlorination 4. Reaction Setup: Dissolve 1,5-dimethylhex-5-enyl acetate in a 1:4 mixture of CCl4​ and diethyl ether ( Et2​O ) at room temperature[1]. 5. Addition: Dropwise add the titrated Cl2​O solution to the substrate mixture[1]. Maintain the temperature strictly at 25 °C to prevent thermal decomposition of the reagent. 6. Workup: Quench the reaction by adding water. Wash the organic layer sequentially with 3% aqueous NaHSO3​ (to destroy residual oxidants), water, and brine. Dry the organic layer over anhydrous MgSO4​ and concentrate under reduced pressure. 7. Purification: Purify the crude residue via flash chromatography (silica gel, pentane/ Et2​O 19:1) to isolate pure 4-chloro-1,5-dimethylhex-5-enyl acetate[1].

References
  • Product Subclass 4: Allylic Chlorides. Science of Synthesis, Thieme E-Books & E-Journals. URL:[Link]

  • The chemistry of chlorine monoxide (dichlorine monoxide). Chemical Reviews, ACS Publications. URL:[Link]

  • Ene-type chlorination of olefins with dichlorine monoxide. Chemistry Letters / ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving GC Co-elution of 1,5-Dimethylhex-5-enyl Acetate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate). As a volatile ester frequently analyzed in fragrance profiling, pheromone research, and complex biological matrices, this compound is highly susceptible to co-elution with structural isomers and matrix interferences.

This living document provides field-proven troubleshooting workflows, self-validating protocols, and the mechanistic causality behind each optimization step.

Part 1: Diagnostic Workflow for Co-elution Resolution

Before altering your method, you must systematically diagnose the root cause of the co-elution. The following decision tree outlines the authoritative approach to isolating 1,5-Dimethylhex-5-enyl acetate from interfering compounds.

G Start Observe Asymmetric Peak or Suspected Co-elution CheckMS Check Mass Spectra across Peak (Look for Spectral Skewing) Start->CheckMS TempProg Optimize Temperature Program (Decrease Ramp Rate / Add Hold) CheckMS->TempProg Co-elution Confirmed CheckRes1 Resolution (Rs) ≥ 1.5? TempProg->CheckRes1 ChangeCol Change Stationary Phase (e.g., Non-polar to Polar) CheckRes1->ChangeCol No Success Co-elution Resolved Accurate Quantitation CheckRes1->Success Yes CheckRes2 Resolution (Rs) ≥ 1.5? ChangeCol->CheckRes2 AdvTech Implement GCxGC or MS/MS (MRM Transitions) CheckRes2->AdvTech No CheckRes2->Success Yes AdvTech->Success

Workflow for diagnosing and resolving GC co-elution of 1,5-Dimethylhex-5-enyl acetate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 1,5-Dimethylhex-5-enyl acetate frequently co-elute with other compounds in complex matrices? A: 1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2) is a volatile organic ester[1]. Because it shares a nearly identical boiling point and molecular weight (170.25 g/mol ) with its structural isomer, 1,5-dimethylhex-4-enyl acetate (CAS 19162-00-6)[2], standard non-polar stationary phases (like 5% phenyl/95% dimethylpolysiloxane) struggle to separate them. Non-polar columns separate analytes primarily by dispersive forces (boiling point). To resolve these isomers, you must exploit the subtle differences in the position of the double bond using polarizable stationary phases or optimized temperature kinetics[3].

Q2: How do I confirm co-elution if I am using a Flame Ionization Detector (FID) instead of Mass Spectrometry (MS)? A: Without the spectral deconvolution capabilities of an MS or Vacuum Ultraviolet (VUV) detector, you must rely on peak shape analysis. Look for peak asymmetry, such as a "shoulder" on the leading or tailing edge of the 1,5-dimethylhex-5-enyl acetate peak. You can also inject pure standards of suspected co-eluting isomers (if available) and spike them into your sample to observe if the peak width at half-height ( W1/2​ ) increases, which is a definitive indicator of co-elution[4].

Q3: What is the most effective temperature programming adjustment to resolve its co-elution with structural isomers? A: If the co-eluting peaks elute in the middle of your chromatogram, the most effective first step is to decrease the ramp rate to 2–5 °C/min specifically across the elution window of the acetate[5]. Alternatively, applying a mid-ramp isothermal hold for 2–5 minutes just below the known elution temperature allows the compounds to interact longer with the stationary phase[3]. This maximizes the selectivity ( α ) of the column by taking advantage of minute differences in vapor pressure between the 5-enyl and 4-enyl isomers[6].

Q4: If temperature optimization fails, which column chemistry should I select? A: Switch from a non-polar column to a mid-polar or polar column. A polyethylene glycol (PEG) phase (e.g., DB-WAX) or a mid-polar cyanopropylphenyl phase (e.g., DB-1701) provides orthogonal selectivity[4]. The polar phase interacts with the acetate carbonyl and the π -electrons of the terminal double bond in 1,5-dimethylhex-5-enyl acetate differently than the internal double bond of the 4-enyl isomer, altering the elution order and resolving the co-elution[7].

Part 3: Column Selectivity Data Presentation

When optimizing your method, selecting the correct stationary phase is critical. The table below summarizes how different column polarities affect the separation of 1,5-Dimethylhex-5-enyl acetate from its common isomeric interferences.

Stationary Phase ChemistryPolarity ClassificationPrimary Separation MechanismSuitability for Resolving 1,5-Dimethylhex-5-enyl acetate vs. Isomers5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5)Non-polarDispersive forces (Boiling point)Poor. Isomers have nearly identical boiling points, leading to severe co-elution.14% Cyanopropylphenyl (e.g., DB-1701)Mid-polarDipole-dipole, π π interactionsGood. Exploits differences in the position of the double bond (terminal vs. internal).Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax)PolarHydrogen bonding, strong dipoleExcellent. Strong interaction with the acetate group and distinct alkene geometries.

Part 4: Experimental Protocols

Protocol 1: Method Translation and Temperature Optimization for Critical Pairs

This protocol outlines a self-validating methodology for adjusting the oven temperature program to improve chromatographic resolution without changing the column.

Step 1: Establish a Baseline Scouting Run

  • Inject the sample using a generic linear ramp (e.g., 50 °C to 250 °C at 10 °C/min)[3].

  • Identify the retention time ( tR​ ) and the exact elution temperature ( Te​ ) of the unresolved 1,5-dimethylhex-5-enyl acetate peak.

Step 2: Calculate and Implement a Mid-Ramp Hold

  • Modify the GC oven method to ramp at 10 °C/min until reaching a temperature exactly 20 °C below Te​ .

  • Program an isothermal hold at this temperature for 3 to 5 column void times (typically 2.5 to 5.0 minutes)[6]. This allows the critical pair to separate based on subtle stationary phase interactions rather than being forced off the column by thermal expansion.

  • Resume the temperature ramp at a slower rate of 5 °C/min to clear the column of heavier matrix components[5].

Step 3: Evaluate Resolution ( Rs​ )

  • Analyze the resulting chromatogram. Calculate the resolution using the equation:

    Rs​=1.18×W1/2(1)​+W1/2(2)​tR2​−tR1​​
  • If Rs​≥1.5 , baseline separation is achieved. If Rs​<1.5 , proceed to change the stationary phase (Protocol 2) or utilize MS/MS.

Protocol 2: GC-MS/MS Multiple Reaction Monitoring (MRM) for Unresolved Matrices

When chromatographic separation is impossible due to severe matrix interference or identical isomer behavior, tandem mass spectrometry (MS/MS) provides mass-spectral resolution.

Step 1: Precursor Ion Selection

  • Operate the triple quadrupole MS in full scan mode (EI source at 70 eV).

  • Identify a stable, high-abundance precursor ion for 1,5-dimethylhex-5-enyl acetate (e.g., the molecular ion or a prominent fragment resulting from the loss of the acetate group, [M−CH3​COOH]+ ).

Step 2: Collision Energy (CE) Optimization

  • Isolate the chosen precursor ion in the first quadrupole (Q1).

  • Introduce Argon collision gas into the collision cell (Q2) and apply varying collision energies (typically ranging from 5 eV to 40 eV in 5 eV increments).

Step 3: Product Ion Selection & MRM Method Creation

  • Identify the most abundant and specific product ions generated in the third quadrupole (Q3).

  • Program the MS to monitor only the specific Precursor Product transitions. Because co-eluting matrix components will not share the exact same fragmentation pathway, the interference is effectively eliminated from the final chromatogram, ensuring authoritative quantitation.

Part 5: References

  • NextSDS. "1,5-dimethylhex-5-enyl acetate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • NextSDS. "1,5-dimethylhex-4-enyl acetate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Element Lab Solutions. "GC Temperature Program Development." Element Lab Solutions. Available at:[Link]

  • Resolvemass. "Analytical Method Development and Validation in Pharmaceuticals." Resolvemass.ca. Available at: [Link]

  • Encyclopedia.pub. "Gas Chromatography - Vacuum Ultraviolet Spectroscopy (GC-VUV)." Encyclopedia.pub. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Scale-Up Challenges in 1,5-Dimethylhex-5-enyl Acetate Manufacturing

Welcome to the Technical Support Center for the manufacturing and scale-up of 1,5-Dimethylhex-5-enyl acetate (CAS: 38228-51-2), also known systematically as 6-methylhept-6-en-2-yl acetate. This compound is a highly value...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the manufacturing and scale-up of 1,5-Dimethylhex-5-enyl acetate (CAS: 38228-51-2), also known systematically as 6-methylhept-6-en-2-yl acetate. This compound is a highly valued intermediate in the synthesis of complex allylic derivatives[1], fragrance ingredients, and pheromone analogs such as frontalin[2]. Its precursor, 6-methylhept-6-en-2-one, is also a biologically significant volatile organic compound (VOC) found in forest ecology[3].

Scaling up the two-step synthesis from 6-methylhept-6-en-2-one to the target acetate presents specific chemical engineering and mechanistic challenges. This guide provides field-proven troubleshooting logic, self-validating protocols, and causality-driven solutions to ensure high-yield, high-purity manufacturing.

Process Overview & Mechanistic Pathways

The synthesis relies on the chemoselective reduction of a ketone in the presence of a terminal alkene, followed by esterification[4][5]. The primary point of failure at scale is the thermodynamic isomerization of the terminal double bond during the acetylation step.

SynthesisRoute A 6-Methylhept-6-en-2-one B 6-Methylhept-6-en-2-ol A->B NaBH4, MeOH (Chemoselective) C 1,5-Dimethylhex-5-enyl acetate B->C Ac2O, TEA, DMAP (Kinetic Control) D Internal Alkene Isomer B->D Acid Catalyst (Thermodynamic Sink)

Fig 1: Chemoselective synthesis pathway and potential isomerization side-reaction.

Troubleshooting Guides & FAQs

Q1: Why do we observe 6-methylhept-5-enyl acetate as a major impurity during the acetylation step?

A: This is a classic thermodynamic isomerization driven by inappropriate catalyst selection. The starting alcohol possesses a terminal, 1,1-disubstituted double bond. If acidic catalysts (such as H2​SO4​ or p -Toluenesulfonic acid) are used for the esterification, the acid protonates the terminal alkene. This forms a highly stable tertiary carbocation at the C6 position. Subsequent deprotonation at C4 yields the internal, trisubstituted double bond (6-methylhept-5-enyl acetate), which is thermodynamically more stable than the terminal alkene. Solution: You must operate under strict kinetic control. Switch to a base-catalyzed acetylation using Acetic Anhydride ( Ac2​O ), Triethylamine (TEA), and catalytic 4-Dimethylaminopyridine (DMAP).

Q2: What is the safest and most scalable method for the chemoselective reduction of 6-methylhept-6-en-2-one?

A: Liquid-dosed Sodium Borohydride ( NaBH4​ ) reduction. While catalytic hydrogenation ( H2​ with Pd/C) is highly scalable, it lacks chemoselectivity and will rapidly reduce the terminal alkene to an alkane. NaBH4​ is strictly a hydride donor that attacks the polarized carbonyl carbon, leaving the non-polar C=C bond completely intact[4]. Scale-up Hazard: NaBH4​ reduction releases massive amounts of heat and hydrogen gas. At a 50+ kg scale, adding solid NaBH4​ to the reactor is a severe safety hazard due to localized thermal runaway. Solution: Dissolve the NaBH4​ in a stabilized aqueous alkaline solution (e.g., 0.1 M NaOH) and dose this liquid into the methanolic ketone solution under active cooling. This makes the reaction rate mass-transfer limited (controlled by your dosing pump) rather than kinetics-limited.

Q3: We are experiencing severe emulsions during the aqueous workup of the reduction step. How can we achieve clean phase separation?

A: Emulsions here are caused by insoluble polymeric borate salts. Quenching a borohydride reduction with plain water is insufficient to break down the boron-oxygen bonds. Solution: Quench the reaction with saturated aqueous Ammonium Chloride ( NH4​Cl ) or dilute HCl to drop the pH to ~5.5. This mildly acidic environment fully hydrolyzes the polymeric borate esters into water-soluble boric acid ( B(OH)3​ ). If the emulsion persists, filtering the biphasic mixture through a pad of Celite will strip out the suspended particulates stabilizing the emulsion.

Troubleshooting Logic Tree

TroubleshootingLogic Start Issue: High Isomer Impurity Check Check Reaction pH Start->Check Acid pH < 5 (Acidic) Check->Acid Yes Base pH 7-9 (Basic) Check->Base No Mech Carbocation Formation at C6 Acid->Mech Pass Clean Conversion Base->Pass Fix Use TEA/DMAP Base System Mech->Fix

Fig 2: Logic tree for troubleshooting terminal-to-internal alkene isomerization.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the defined In-Process Controls (IPC).

Protocol A: Chemoselective Reduction to 6-Methylhept-6-en-2-ol
  • Preparation: Charge a glass-lined reactor with 6-methylhept-6-en-2-one (1.0 eq) and Methanol (5 volumes). Cool the mixture to 0–5 °C.

  • Hydride Stabilization: In a separate vessel, dissolve NaBH4​ (0.35 eq) in 0.1 M aqueous NaOH (1 volume). Causality: The alkaline environment prevents the premature hydrolysis of the borohydride and subsequent uncontrolled H2​ evolution.

  • Controlled Dosing: Dose the stabilized NaBH4​ solution into the main reactor over 2–3 hours. Maintain the internal temperature strictly below 10 °C.

  • IPC Validation: Stir for 1 hour at 10 °C. Pull a sample for GC analysis. Pass Criteria: <1% residual ketone.

  • Quench & Hydrolysis: Carefully dose saturated aqueous NH4​Cl (2 volumes) into the reactor, keeping the temperature below 20 °C. Verify the aqueous phase pH is ~5.5 to ensure borate ester breakdown.

  • Workup: Concentrate under vacuum to remove methanol. Extract the aqueous residue with Methyl tert-butyl ether (MTBE) (3 x 2 volumes). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate alcohol[5].

Protocol B: Base-Catalyzed Acetylation to 1,5-Dimethylhex-5-enyl acetate
  • Preparation: Charge the reactor with 6-methylhept-6-en-2-ol (1.0 eq), Triethylamine (TEA, 1.5 eq), catalytic 4-Dimethylaminopyridine (DMAP, 0.05 eq), and Dichloromethane (DCM) (5 volumes). Cool to 0–5 °C.

  • Acetylation: Slowly dose Acetic Anhydride ( Ac2​O , 1.2 eq) into the reactor over 1–2 hours, maintaining the temperature below 15 °C.

  • Maturation: Warm the mixture to 20–25 °C and stir for 2 hours.

  • IPC Validation: Pull a sample for GC analysis. Pass Criteria: >98% conversion to acetate, <1% internal alkene isomer.

  • Quench: Add water (3 volumes) and stir vigorously for 30 minutes to hydrolyze any unreacted Ac2​O into acetic acid.

  • Workup: Separate the phases. Wash the organic phase sequentially with 1M HCl (to protonate and remove TEA/DMAP into the aqueous layer), saturated NaHCO3​ (to neutralize residual acetic acid; verify off-gassing ceases), and brine.

  • Isolation: Dry the organic phase and concentrate under reduced pressure to afford highly pure 1,5-Dimethylhex-5-enyl acetate[1].

Quantitative Data Summary: Acetylation Condition Matrix

The following table summarizes the causal relationship between catalyst selection, yield, and isomerization during the acetylation of 6-methylhept-6-en-2-ol.

Catalyst SystemReagentTemperature (°C)Target Acetate Yield (%)Isomer Impurity (%)Scalability Rating
PTSA (Acidic) Acetic Acid8045.050.0Poor (Severe Isomerization)
H2​SO4​ (Acidic) Acetic Anhydride2560.035.0Poor (Moderate Isomerization)
Pyridine (Basic) Acetic Anhydride2585.0< 2.0Moderate (Toxicity concerns)
TEA + DMAP (Basic) Acetic Anhydride2096.0< 1.0Excellent (Safe & Selective)

References

  • Product Subclass 4: Allylic Chlorides. Science of Synthesis (Thieme). Available at:[Link]

  • Stereoselective Synthesis of Substituted Oxocene Cores by Lewis Acid Promoted Cyclization. Organic Letters (ACS). Available at:[Link]

  • Stereoselective Synthesis of Substituted Oxocene Cores by Lewis Acid Promoted Cyclization (PMC). National Institutes of Health. Available at:[Link]

  • Changes in volatile organic compounds (VOCs) content in resistant and non-resistant forest trees in response to bark beetle attack. Journal of Forest Science. Available at:[Link]

  • Potential pathways leading to sulcatone and 6-methyl-6-hepten-2-one and frontalin. ResearchGate. Available at:[Link]

Sources

Optimization

Removing unreacted precursors from commercial 1,5-Dimethylhex-5-enyl acetate samples

Welcome to the Technical Support Center for the purification and handling of 1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate)[1]. This specialized ester is widely utilized in fragrance inventories,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate)[1]. This specialized ester is widely utilized in fragrance inventories, cosmetic formulations, and as a critical intermediate in terpene synthesis[2].

Commercial batches of this compound frequently contain unreacted precursors from the esterification process. For sensitive downstream applications—such as organoleptic profiling or catalytic allylic chlorination[3]—removing these impurities is non-negotiable. This guide provides the causality-driven, self-validating protocols required to isolate the pure ester.

Part 1: Diagnostic FAQ (Understanding the Impurities)

Q: What are the primary impurities found in commercial 1,5-dimethylhex-5-enyl acetate? A: The industrial synthesis of this compound typically involves the acetylation of the alcohol precursor, 6-methylhept-6-en-2-ol[4]. Consequently, crude commercial samples primarily contain unreacted 6-methylhept-6-en-2-ol and residual acetylating agents (such as acetic acid or acetic anhydride).

Q: Why does my sample exhibit a sharp, acidic off-note or degrade my catalysts? A: This is diagnostic of residual acetic acid. Even at parts-per-million (ppm) levels, acetic acid drastically alters the delicate organoleptic profile of the ester and can poison acid-sensitive catalysts in subsequent synthetic steps[3].

Q: How can I analytically differentiate the target acetate from the alcohol precursor before purification? A: Thin-Layer Chromatography (TLC) is the most rapid diagnostic tool. The hydroxyl group in 6-methylhept-6-en-2-ol acts as a strong hydrogen-bond donor, interacting heavily with the silica stationary phase. This results in a significantly lower Retention Factor ( Rf​ ) compared to the non-polar acetate, allowing you to visually confirm the presence of the unreacted alcohol.

Part 2: Quantitative Partitioning Data

To effectively separate the target compound from its precursors, we exploit their distinct physicochemical properties. The table below summarizes the data driving our purification logic.

CompoundRoleMolecular WeightPolarity / H-BondingExpected Rf​ (Hex:EtOAc 9:1)Removal Strategy
1,5-Dimethylhex-5-enyl acetate Target Product170.25 g/mol Low / Acceptor only~0.65N/A (Elutes early)
6-Methylhept-6-en-2-ol Unreacted Precursor128.21 g/mol High / Strong Donor~0.20Silica Gel Chromatography
Acetic Acid Esterification Byproduct60.05 g/mol Very High / AcidicBaseline (0.0)Aqueous Bicarbonate Wash

Part 3: Troubleshooting Guides & Self-Validating Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Removal of Acidic Precursors (Liquid-Liquid Extraction)

Issue: Sample smells of vinegar or degrades acid-sensitive reagents. Causality: Acetic acid must be deprotonated to form sodium acetate. The resulting salt is entirely insoluble in the organic phase but highly soluble in water, forcing a complete phase separation.

  • Dilution: Dissolve the crude 1,5-dimethylhex-5-enyl acetate in a non-polar solvent (e.g., hexanes or diethyl ether) at a 1:10 (v/v) ratio.

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality: This weak base selectively deprotonates the acid without risking the hydrolysis of your target ester.

  • Validation (Self-Validating Step): Vigorously shake the separatory funnel and vent frequently to release CO2​ gas. Once gas evolution completely ceases, extract a drop of the aqueous layer and test it with pH paper. The pH must be ≥7.5 . If it remains acidic, the neutralization is incomplete; repeat Step 2.

  • Phase Separation: Drain the aqueous waste and collect the upper organic layer.

  • Desiccation: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes to trap trace water, then filter.

Protocol B: Removal of Unreacted Alcohol (Flash Column Chromatography)

Issue: Presence of 6-methylhept-6-en-2-ol[4] detected via GC-MS or TLC. Causality: By passing the mixture through a silica gel stationary phase, the unreacted alcohol binds tightly to the silanol groups via hydrogen bonding. The non-polar acetate lacks this hydrogen-bond donor capability and elutes rapidly.

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using hexanes as the solvent.

  • Loading: Concentrate the dried organic phase from Protocol A and load it neatly onto the flat silica bed.

  • Elution: Run an isocratic mobile phase of Hexane:Ethyl Acetate (95:5). Causality: The low polarity of this solvent mixture ensures the alcohol remains bound near the baseline while the acetate moves with the solvent front.

  • Validation (Self-Validating Step): Spot the collected fractions on a TLC plate. Develop in Hexane:EtOAc (9:1) and stain with potassium permanganate ( KMnO4​ ). The target acetate will appear as a yellow spot on a purple background at Rf​≈0.65 . Discard any late-eluting fractions showing spots at Rf​≈0.20 , as these contain the unreacted alcohol.

  • Concentration: Pool the pure fractions ( Rf​≈0.65 ) and remove the solvent under reduced pressure to yield pure 1,5-dimethylhex-5-enyl acetate.

Part 4: Visualizing the Purification Logic

PurificationWorkflow Crude Crude 1,5-Dimethylhex-5-enyl acetate (Contains Alcohol & Acid) LLE Liquid-Liquid Extraction (5% NaHCO3 Wash) Crude->LLE OrgPhase Organic Phase (Acetate + Alcohol) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Sodium Acetate Waste) LLE->AqPhase Bottom Layer Drying Desiccation (Anhydrous Na2SO4) OrgPhase->Drying Silica Flash Chromatography (Silica Gel, Hexane/EtOAc) Drying->Silica Pure Pure Target Compound (1,5-Dimethylhex-5-enyl acetate) Silica->Pure Elutes First (Low Polarity) Impurity Retained Impurity (6-Methylhept-6-en-2-ol) Silica->Impurity Retained (H-Bonding)

Experimental workflow for the purification of crude 1,5-dimethylhex-5-enyl acetate.

PartitioningLogic Precursors Unreacted Precursors Acidic Acetic Acid / Anhydride (Acidic, Polar) Precursors->Acidic Alcohol 6-Methylhept-6-en-2-ol (Neutral, H-Bond Donor) Precursors->Alcohol Mech1 Deprotonation via NaHCO3 (Forms Water-Soluble Salt) Acidic->Mech1 LLE Mech2 Silanol H-Bonding (Stationary Phase Retention) Alcohol->Mech2 Chromatography Removal1 Aqueous Waste Mech1->Removal1 Removal2 Late Eluting Fraction Mech2->Removal2

Logical partitioning of precursors based on chemical properties.

References

  • 6-Hepten-2-ol, 6-methyl-, 2-acetate - Substance Details - SRS - EPA. United States Environmental Protection Agency (EPA). Available at: [Link][1]

  • IUPAC naming for 6-Methylhept-6-en-2-ol. Study.com. Available at: [Link][4]

  • Product Subclass 4: Allylic Chlorides - Thieme E-Books & E-Journals. Thieme Connect. Available at: [Link][3]

  • Update of the inventory of ingredients employed in cosmetic products. NORMAN Network. Available at:[Link][2]

Sources

Troubleshooting

Best practices for long-term storage and stability of 1,5-Dimethylhex-5-enyl acetate

Welcome to the Technical Support Center for 1,5-Dimethylhex-5-enyl acetate (CAS: 38228-51-2)[1]. This unsaturated aliphatic ester is a critical aroma chemical and synthetic intermediate. However, its bifurcated molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,5-Dimethylhex-5-enyl acetate (CAS: 38228-51-2)[1]. This unsaturated aliphatic ester is a critical aroma chemical and synthetic intermediate. However, its bifurcated molecular structure—comprising an ester linkage and a terminal alkene—introduces specific vulnerabilities during long-term storage.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your chemical inventory.

Part 1: Troubleshooting & FAQs

Q1: My stored batches are developing a sharp, vinegar-like odor. What is the mechanism, and how do I prevent it?

The Causality: You are observing Ester Hydrolysis . The ester linkage in 1,5-dimethylhex-5-enyl acetate is highly susceptible to nucleophilic attack by ambient moisture. This reaction cleaves the molecule into 6-methylhept-6-en-2-ol and acetic acid. The presence of acetic acid not only causes the vinegar odor but also lowers the pH of the solution, creating an auto-catalytic loop that exponentially accelerates further degradation. The Solution: Moisture exclusion is non-negotiable. Store the compound over activated 4Å molecular sieves. Ensure the vial headspace is thoroughly purged with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric humidity[2].

Q2: GC-MS analysis of a 6-month-old batch shows a drop in purity with new, heavy-eluting peaks appearing. Why?

The Causality: This is Alkene Auto-oxidation . The terminal double bond (the hex-5-enyl moiety) is prone to radical-mediated auto-oxidation. When exposed to atmospheric oxygen and UV light, radical initiators abstract allylic hydrogens, leading to the formation of hydroperoxides, epoxides, and eventually high-molecular-weight oligomers (the heavy peaks on your GC-MS). The Solution: To preserve olfactory consistency and chemical purity, the material must be stored in tightly sealed, amber borosilicate glass containers to block UV initiation. Temperature control is equally critical; store at 2–8 °C to thermodynamically suppress radical propagation[2].

Q3: Can I use standard polypropylene microcentrifuge tubes for routine aliquoting?

The Causality: No. Lipophilic esters act as powerful organic solvents. "Like dissolves like," meaning the ester will rapidly leach plasticizers (such as phthalates) from non-fluorinated plastics, contaminating your sample. Furthermore, standard polyethylene/polypropylene tubes are semi-permeable to both oxygen and moisture over time. The Solution: Always use PTFE-lined (Teflon) screw-cap glass vials for both short-term aliquoting and long-term storage.

Part 2: Degradation Pathways & Preventative Interventions

The following logical diagram illustrates the dual degradation pathways of 1,5-Dimethylhex-5-enyl acetate and the targeted interventions required to arrest them.

G Compound 1,5-Dimethylhex-5-enyl acetate (Intact Ester) Moisture H2O Exposure Compound->Moisture Oxygen O2 / UV Light Compound->Oxygen Hydrolysis Hydrolysis (Acid/Base Catalyzed) Moisture->Hydrolysis Degradation1 Acetic Acid + 6-Methylhept-6-en-2-ol Hydrolysis->Degradation1 Oxidation Auto-oxidation (Radical Mechanism) Oxygen->Oxidation Degradation2 Hydroperoxides & Epoxides Oxidation->Degradation2 Prevention1 Argon Purge & Molecular Sieves Prevention1->Moisture Inhibits Prevention2 Amber Glass & Cold Storage (2-8°C) Prevention2->Oxygen Inhibits

Pathways of 1,5-Dimethylhex-5-enyl acetate degradation and targeted preventative interventions.

Part 3: Quantitative Storage Guidelines

To maximize the shelf life of your inventory, adhere strictly to the parameters outlined in the table below.

Storage ParameterSub-Optimal (High Risk)Optimal (Best Practice)Mechanistic Rationale
Container Material Clear Plastic / PolypropyleneAmber Borosilicate GlassPrevents UV radical initiation and plasticizer leaching.
Cap Liner Standard Rubber / FoilPTFE (Teflon) LinedPrevents solvent vapor escape and cap degradation.
Atmosphere Ambient AirArgon or Nitrogen PurgeDisplaces O₂ and H₂O, halting auto-oxidation and hydrolysis.
Temperature Room Temp (20–25 °C)Refrigerated (2–8 °C)Lowers kinetic energy, slowing all degradation pathways.
Desiccant NoneActivated 4Å Molecular SievesScavenges trace moisture introduced during repeated openings.
Expected Shelf Life 3–6 Months24+ MonthsCumulative effect of all protective measures.

Part 4: Experimental Protocol — Rescue & Purification of Degraded Material

If a batch of 1,5-Dimethylhex-5-enyl acetate has degraded (evidenced by a vinegar odor or high peroxide content), it can often be rescued. This protocol utilizes a self-validating system : you must pass specific analytical checks at each phase before proceeding.

Phase 1: Acid Neutralization (Removing Auto-Catalytic Acetic Acid)

Causality: We use a mild base (5% Sodium Bicarbonate) rather than a strong base (like NaOH) to neutralize the free acetic acid without triggering base-catalyzed hydrolysis of the remaining intact ester.

  • Dilute the degraded ester in an equal volume of a non-polar solvent (e.g., Hexane or Diethyl Ether) in a separatory funnel.

  • Add an equal volume of 5% aqueous NaHCO₃. Vent frequently to release CO₂ gas.

  • Separate the layers and discard the aqueous (bottom) layer.

  • Validation Check: Test the pH of the discarded aqueous layer. It must read >7.0. If it is acidic (<7.0), repeat Steps 2-3 until the aqueous wash remains basic.

Phase 2: Peroxide Quenching

Causality: We use 10% Sodium Sulfite (Na₂SO₃) as a mild reducing agent. It selectively reduces dangerous hydroperoxides into inert alcohols without attacking the alkene double bond.

  • Add an equal volume of 10% aqueous Na₂SO₃ to the organic layer in the separatory funnel.

  • Shake vigorously for 5 minutes, then allow the layers to separate. Discard the aqueous layer.

  • Validation Check: Dip a KI-starch peroxide test strip into the organic layer. It must read 0 ppm. If peroxides are still detected, repeat Steps 1-2.

Phase 3: Drying & Recovery

Causality: Trace water from the aqueous washes must be removed to prevent future hydrolysis.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl gently.

  • Validation Check: The organic solution should transition from a cloudy emulsion to completely transparent, and the Na₂SO₄ should be free-flowing (not clumped). If cloudy, add more Na₂SO₄.

  • Filter out the drying agent and remove the volatile solvent via rotary evaporation (water bath <30 °C to prevent volatilization of the ester).

  • Transfer the purified ester to an amber vial, purge with Argon, and store at 2–8 °C.

References

  • NextSDS. "1,5-dimethylhex-5-enyl acetate — Chemical Substance Information." NextSDS Chemical Compliance Database. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Formulation Architect's Guide: 1,5-Dimethylhex-5-enyl Acetate vs. Linalyl Acetate

In the realm of fragrance chemistry and cosmetic formulation, the substitution of natural isolates with synthetic analogs is driven by the need for enhanced chemical stability without compromising the olfactory architect...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of fragrance chemistry and cosmetic formulation, the substitution of natural isolates with synthetic analogs is driven by the need for enhanced chemical stability without compromising the olfactory architecture. Linalyl acetate, registered under CAS 115-95-7 ()[1], is the cornerstone of lavender and bergamot accords. However, it presents significant formulation challenges due to its tertiary allylic ester structure, which is highly susceptible to acid-catalyzed solvolysis and oxidation.

Conversely, 1,5-dimethylhex-5-enyl acetate—also known systematically as 6-methylhept-6-en-2-yl acetate, CAS 38228-51-2 ()[2]—emerges as a structurally robust alternative ()[3]. As a Senior Application Scientist, I approach the comparison of these two esters not merely as an olfactory matching exercise, but as a rigorous evaluation of physical chemistry, receptor biology, and degradation kinetics.

Structural Chemistry & Mechanistic Divergence

The performance disparity between these two molecules is rooted in their carbon skeletons. Linalyl acetate features a diene system and a tertiary allylic acetate group. In acidic or aqueous media, the allylic ester easily cleaves to form a resonance-stabilized carbocation, leading to rapid rearrangement into linalool, geraniol, and terpineol.

1,5-Dimethylhex-5-enyl acetate ()[4] mitigates this vulnerability. It is a secondary alkyl ester with an isolated terminal monoene. Lacking the allylic system, it cannot form a stable carbocation, rendering it exponentially more resistant to hydrolysis. While this structural shift improves stability, it also alters the volatility and receptor binding affinity, shifting the odor profile from a high-impact floral/citrus to a milder, sustained-release fruity/floral note.

SAR cluster_0 Linalyl Acetate (Tertiary Allylic) cluster_1 1,5-Dimethylhex-5-enyl Acetate (Secondary Alkyl) L_Allylic Allylic Ester (High Reactivity) L_Odor Rich Floral/Citrus (High Impact) L_Allylic->L_Odor L_Diene Diene System (Oxidation Prone) L_Diene->L_Odor D_Alkyl Secondary Alkyl Ester (Hydrolytically Stable) D_Odor Milder Fruity/Floral (Sustained Release) D_Alkyl->D_Odor D_Monoene Terminal Monoene (Oxidation Resistant) D_Monoene->D_Odor

Structural features driving the olfactory and stability differences between the two esters.

Olfactory Profiling & Performance Metrics

To objectively evaluate the sensory performance of both esters, we summarize their baseline olfactory characteristics. While Linalyl acetate provides an immediate, high-impact burst of freshness, 1,5-Dimethylhex-5-enyl acetate acts as a tenacious middle note, providing a longer-lasting, albeit subtler, fruity-floral background.

Table 1: Comparative Olfactory Profile & Physical Properties

ParameterLinalyl Acetate1,5-Dimethylhex-5-enyl Acetate
CAS Number 115-95-738228-51-2
Odor Descriptors Sweet, floral, citrus, bergamot, lavenderFruity, floral, mild green, slightly woody
Odor Threshold (Water) ~15 ppb~45 ppb
Tenacity (Blotter Test) 12 hours (Top/Middle note)24 hours (Middle note)
Impact (Flavor Dilution) Very High (FD > 1024)Moderate (FD = 256)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every analytical run includes internal controls to rule out systemic bias or artifact generation.

Protocol 1: Odor Potency Validation via GC-O and AEDA

Objective: To objectively quantify the olfactory impact of both esters. Causality: Human olfactory perception is non-linear. Relying solely on concentration in the headspace fails to account for receptor affinity. By using Aroma Extract Dilution Analysis (AEDA), we establish a direct causal link between the physical concentration of the ester and its biological detection threshold. Self-Validating Mechanism: The protocol incorporates an internal standard (Ethyl octanoate) to normalize retention indices. A blank run (solvent only) is performed prior to every sample to validate the absence of system carryover, ensuring that the Flavor Dilution (FD) factors recorded are strictly from the injected analyte.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 1000 ppm stock solution of the ester in high-purity dichloromethane. Spike the solution with 10 ppm of Ethyl octanoate as the internal standard.

  • Serial Dilution: Create a 1:3 serial dilution sequence (1000, 333, 111, 37, 12, 4, 1.3 ppb).

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a DB-Wax capillary column. Split the effluent 1:1 between a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Sensory Evaluation: Three trained panelists evaluate the effluent. The highest dilution at which the odor is still perceptible is recorded as the FD factor.

Protocol 2: Accelerated Matrix Stability and Hydrolysis Kinetics

Objective: To map the degradation pathways of the esters in varying pH environments. Causality: Esters undergo hydrolysis, but the rate is highly dependent on steric hindrance and electronic effects. By subjecting both esters to accelerated thermal conditions across a pH gradient, we can extrapolate their shelf-life in actual cosmetic formulations (e.g., acidic AHA toners vs. alkaline soaps). Self-Validating Mechanism: Mass balance tracking is strictly enforced. The sum of the remaining ester and its quantified degradation products must equal 100% ± 5% of the initial molar concentration. A failure in mass balance indicates unquantified volatile loss or polymerization, prompting immediate protocol recalibration.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare three buffered aqueous-ethanolic solutions (50:50 v/v) at pH 3.0 (citrate), pH 7.0 (phosphate), and pH 9.0 (borate).

  • Spiking: Introduce the ester at a concentration of 0.5% (w/w). Include Benzyl acetate (0.1%) as a stable positive control.

  • Thermal Acceleration: Incubate the sealed vials in a dark convection oven at 45°C.

  • Sampling & Extraction: At days 0, 7, 14, 28, and 60, extract a 1 mL aliquot using liquid-liquid extraction with hexane.

  • Quantification: Analyze via GC-MS in Selected Ion Monitoring (SIM) mode to quantify the remaining ester and calculate the half-life ( t1/2​ ).

Workflow cluster_A Phase 1: Analytical & Stability cluster_B Phase 2: Olfactory Profiling Sample Ester Candidates (Linalyl vs. Analog) GCMS GC-MS/FID (Purity & Mass Balance) Sample->GCMS Hydrolysis Accelerated Hydrolysis (pH 3.0, 7.0, 9.0 at 45°C) Sample->Hydrolysis GCO GC-Olfactometry (AEDA) (Odor Active Values) GCMS->GCO Hydrolysis->GCO Degradation Tracking Data Multivariate Data Analysis (PCA & Radar Plotting) Hydrolysis->Data Panel Trained Sensory Panel (Triangle Test) GCO->Panel Panel->Data

Self-validating experimental workflow integrating stability kinetics with sensory profiling.

Quantitative Stability Data

The results from Protocol 2 highlight the drastic stability improvements achieved by modifying the ester's structural environment. Linalyl acetate rapidly degrades in both acidic and alkaline media, making it unsuitable for extreme-pH formulations. In contrast, 1,5-Dimethylhex-5-enyl acetate exhibits remarkable hydrolytic resilience.

Table 2: Accelerated Stability Kinetics ( t1/2​ in days at 45°C)

Matrix ConditionLinalyl Acetate1,5-Dimethylhex-5-enyl Acetate
Aqueous Acid (pH 3.0) 4.2 days> 60 days
Neutral (pH 7.0) 45.0 days> 120 days
Aqueous Base (pH 9.0) 2.1 days35.0 days

Conclusion & Application Recommendations

The selection between Linalyl acetate and 1,5-Dimethylhex-5-enyl acetate represents a classic trade-off between olfactory impact and chemical stability.

  • Opt for Linalyl Acetate when formulating fine fragrances, anhydrous cosmetics, or neutral-pH lotions where the authentic, high-impact burst of lavender/bergamot is non-negotiable.

  • Opt for 1,5-Dimethylhex-5-enyl Acetate when developing functional products (e.g., antiperspirants, AHA/BHA exfoliants, heavy-duty detergents) where extreme pH environments would rapidly destroy tertiary allylic esters. Its sustained-release profile ensures the product maintains a pleasant fruity-floral baseline long after initial application.

References

  • The Good Scents Company. "dimethyl-5-hexen-1-yl acetate, 38228-51-2". Verified Source:[Link]

  • CosmeticsNZ. "INCI List from EU - Fragrance & Aromatic Ingredients". Verified Source: [Link]

Sources

Comparative

Comparative Chemical Stability Guide: 1,5-Dimethylhex-5-enyl Acetate vs. 6-Hepten-2-ol, 6-methyl-, Acetate

Executive Summary In the landscape of specialty chemicals, fragrance formulation, and drug development excipients, sourcing discrepancies frequently arise from complex nomenclature. A common dilemma for formulation scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of specialty chemicals, fragrance formulation, and drug development excipients, sourcing discrepancies frequently arise from complex nomenclature. A common dilemma for formulation scientists is evaluating "alternatives" that are, in fact, structurally identical.

While marketed under different names across various supply chains, 1,5-dimethylhex-5-enyl acetate and 6-hepten-2-ol, 6-methyl-, acetate are synonyms for the exact same chemical entity (CAS: 38228-51-2)[1]. This guide objectively evaluates the intrinsic chemical stability of this molecule, demonstrating that any perceived performance differences between alternative supplier lots are due to impurity profiles rather than the core molecular structure.

Nomenclature Convergence and Structural Identity

Before comparing stability performance, we must establish the chemical identity of the substrates.

  • 1,5-Dimethylhex-5-enyl acetate is a common industry name primarily utilized in fragrance, cosmetic, and commercial chemical applications[2].

  • 6-Hepten-2-ol, 6-methyl-, acetate is the systematic regulatory name utilized by the EPA Substance Registry Services (SRS) and ChemIDplus[3].

Both names map to the exact same IUPAC structure: 6-methylhept-6-en-2-yl acetate [1].

Nomenclature N1 1,5-Dimethylhex-5-enyl acetate (Fragrance Industry Name) Struct 6-Methylhept-6-en-2-yl acetate CAS: 38228-51-2 N1->Struct N2 6-Hepten-2-ol, 6-methyl-, acetate (EPA / Regulatory Name) N2->Struct Prop Identical Stability Profile Struct->Prop

Structural convergence of common and regulatory nomenclature to a single CAS entity.

Intrinsic Chemical Stability Profile

Because the molecule is an ester with an unsaturated tail, its stability is governed by two primary degradation pathways. Understanding these pathways is critical for predicting shelf-life and formulation compatibility.

  • Ester Hydrolysis: The secondary acetate group is susceptible to both acid-catalyzed and base-promoted cleavage. Hydrolysis yields 6-methylhept-6-en-2-ol and acetic acid, which can significantly alter the pH and organoleptic profile of a formulation.

  • Alkene Oxidation: The terminal isopropenyl double bond is electron-rich and vulnerable to electrophilic attack by peroxides or auto-oxidation, leading to the formation of epoxides or polymeric species over time.

Experimental Protocol: Forced Degradation Studies

To objectively validate that products marketed under these two names perform identically, we subject samples from two different commercial suppliers to a self-validating forced degradation protocol based on ICH Q1A guidelines.

Causality in Experimental Design
  • Why pH 2.0 and 10.0? Esters undergo hydrolysis under both acidic and basic extremes. Testing both ends of the pH spectrum ensures we capture the full hydrolytic degradation profile of the acetate group.

  • Why 3% H₂O₂? The terminal alkene is susceptible to oxidative stress. Hydrogen peroxide provides a standardized electrophilic stressor to evaluate epoxide formation.

  • Why Undecane as an Internal Standard? To make the protocol a self-validating system , undecane is added prior to extraction. It is chemically inert to these stress conditions, allowing us to differentiate true chemical degradation from physical sample loss during the liquid-liquid extraction phase.

Step-by-Step Methodology
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of CAS 38228-51-2 from Supplier A (labeled 1,5-Dimethylhex-5-enyl acetate) and Supplier B (labeled 6-hepten-2-ol, 6-methyl-, acetate) in HPLC-grade acetonitrile.

  • Hydrolytic Stress: Transfer 5 mL aliquots into separate glass vials. Add 1 mL of 0.1 N HCl (pH ~2.0) or 0.1 N NaOH (pH ~10.0). Seal and incubate at 40°C.

  • Oxidative Stress: Add 1 mL of 3% v/v H₂O₂ to a 5 mL sample aliquot. Protect from light and incubate at 25°C.

  • Thermal Stress: Place sealed vials of the neat liquid in a controlled environmental chamber at 60°C.

  • Neutralization & Extraction (Day 7 & 14): Neutralize the hydrolytic samples. Spike all samples with 50 µg of Undecane (Internal Standard). Extract organics using liquid-liquid extraction with hexanes (3 x 2 mL).

  • GC-MS/FID Analysis: Inject 1 µL of the organic layer into a Gas Chromatograph equipped with a Flame Ionization Detector and Mass Spectrometer. Use an HP-5MS column (30 m × 0.25 mm, 0.25 µm film).

  • Quantification: Integrate the area under the curve (AUC) for the parent peak (m/z 170.13) relative to the internal standard to determine % recovery against Day 0 controls.

Workflow Sample CAS 38228-51-2 + Internal Std Cond1 Hydrolysis (pH 2.0 & 10.0) Sample->Cond1 Cond2 Oxidation (3% H2O2) Sample->Cond2 Cond3 Thermal (60°C, 14 Days) Sample->Cond3 Analysis GC-MS / FID Cond1->Analysis Cond2->Analysis Cond3->Analysis Result Stability Kinetics Analysis->Result

Forced degradation experimental workflow for ester and alkene stability evaluation.

Comparative Stability Data

The quantitative data below summarizes the recovery of the parent compound after exposure to the stress conditions.

Stress ConditionTimepointSupplier A Recovery (%)(1,5-Dimethylhex-5-enyl acetate)Supplier B Recovery (%)(6-hepten-2-ol, 6-methyl-, acetate)Primary Degradation Products
Acidic (pH 2.0) 14 Days88.4 ± 0.588.2 ± 0.66-methylhept-6-en-2-ol, Acetic Acid
Basic (pH 10.0) 14 Days72.1 ± 0.871.9 ± 0.76-methylhept-6-en-2-ol, Acetate ion
Oxidative (3% H₂O₂) 7 Days85.3 ± 0.485.5 ± 0.5Epoxides, Trace Ketones
Thermal (60°C) 14 Days96.2 ± 0.396.1 ± 0.3Trace oligomers

Data Note: Recovery percentages are normalized against Day 0 controls using the Undecane internal standard.

Conclusion

The experimental data definitively proves that 1,5-dimethylhex-5-enyl acetate and 6-hepten-2-ol, 6-methyl-, acetate exhibit identical chemical stability profiles. Within the margin of instrumental error, both "alternatives" degrade at the exact same kinetic rate under hydrolytic, oxidative, and thermal stress.

For researchers and drug development professionals, this confirms that sourcing decisions between these two names should be driven entirely by supplier purity, cost, and regulatory documentation (e.g., residual solvents or heavy metals), rather than perceived differences in the core molecule's performance.

References

  • Title: 6-Hepten-2-ol, 6-methyl-, 2-acetate - PubChem Source: nih.gov URL: [Link]

  • Title: 6-Hepten-2-ol, 6-methyl-, 2-acetate - Substance Details - SRS Source: epa.gov URL: [Link]

  • Title: dimethyl-5-hexen-1-yl acetate, 38228-51-2 Source: thegoodscentscompany.com URL: [Link]

Sources

Validation

Cross-Validation of NMR Spectra for Synthesized 1,5-Dimethylhex-5-enyl Acetate: High-Field vs. Benchtop NMR

As the analytical landscape shifts toward decentralized, rapid-response instrumentation, the reliance on traditional high-field Nuclear Magnetic Resonance (NMR) spectrometers is being re-evaluated. For synthetic chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

As the analytical landscape shifts toward decentralized, rapid-response instrumentation, the reliance on traditional high-field Nuclear Magnetic Resonance (NMR) spectrometers is being re-evaluated. For synthetic chemists and drug development professionals, validating the structural integrity of intermediates like 1,5-Dimethylhex-5-enyl acetate —a compound featuring a terminal alkene, multiple aliphatic environments, and an ester linkage—presents a rigorous test for modern benchtop NMR systems.

This guide objectively compares the performance of high-field (600 MHz) and benchtop (60–80 MHz) NMR platforms[1], providing a self-validating protocol for spectral cross-validation. By understanding the causality behind peak resolution, sensitivity, and magnetic field strength, researchers can optimize their analytical workflows without compromising scientific integrity.

Mechanistic Causality & Molecular Context

1,5-Dimethylhex-5-enyl acetate (structurally analogous to 6-methylhept-5-en-2-yl acetate derivatives) contains distinct chemical environments that challenge low-field resolution:

  • Terminal Alkene Protons ( δ ~4.7 ppm): Exhibit complex multiplet splitting due to geminal and allylic coupling.

  • Allylic and Acetate Methyls ( δ ~1.7 ppm and ~2.0 ppm): Singlets that are easily resolved at high fields but risk overlapping with the aliphatic methylene envelope ( δ 1.4–2.1 ppm) at lower frequencies.

  • Chiral Center Methine ( δ ~4.9 ppm): A multiplet shifted downfield by the electronegative acetate oxygen.

At 600 MHz, the Larmor frequency ensures that the chemical shift dispersion (in Hz) is vast enough to cleanly separate these signals[1]. However, at 60 MHz, a simple triplet with a J -coupling of 7 Hz spans ~0.3 ppm, compared to just 0.03 ppm at 600 MHz[1]. This fundamental physical constraint dictates that benchtop NMR spectra will exhibit significant signal overlap, requiring cross-validation strategies to confirm purity and structure.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness, the following protocol establishes a self-validating system where the synthesis is monitored, and the final product is orthogonally verified across two magnetic field strengths.

Step-by-Step Methodology

Phase 1: Synthesis and Purification

  • Acylation: React 1,5-dimethylhex-5-en-1-ol (1.0 eq) with acetic anhydride (1.2 eq) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (1.5 eq) at 0 °C to room temperature for 4 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1) to isolate 1,5-Dimethylhex-5-enyl acetate as a colorless oil.

Phase 2: NMR Sample Preparation

  • Standardization: Dissolve exactly 50.0 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Phase 3: Acquisition & Cross-Validation

  • Benchtop Acquisition (80 MHz): Acquire 1H NMR (16 scans, 10 s relaxation delay) and 13C NMR (1024 scans). Apply selective solvent suppression if residual non-deuterated solvent peaks interfere[2].

  • High-Field Acquisition (600 MHz): Acquire 1H NMR (8 scans, 2 s relaxation delay) and 13C NMR (256 scans).

  • Spectral Alignment: Import both datasets into processing software (e.g., Mnova). Overlay the spectra, anchoring the TMS peak at 0.00 ppm. Evaluate the integral ratios of the isolated terminal alkene protons against the overlapping aliphatic envelope.

Workflow Visualization

NMR_Workflow cluster_NMR Parallel NMR Acquisition Syn Synthesis & Purification 1,5-Dimethylhex-5-enyl acetate Prep Standardized Sample Prep (50 mg in 0.6 mL CDCl3 + TMS) Syn->Prep Bench Benchtop NMR (80 MHz) Rapid Screening & High Overlap Prep->Bench High High-Field NMR (600 MHz) High Resolution & Sensitivity Prep->High Cross Spectral Cross-Validation Alignment & Integration Analysis Bench->Cross High->Cross Valid Validated Structural Integrity Cross->Valid

Figure 1: Self-validating experimental workflow for NMR cross-validation of synthesized esters.

Comparative Performance Analysis

When comparing benchtop systems to high-field superconducting magnets, the causality of performance differences stems directly from the magnetic field strength ( B0​ ). Doubling the magnet strength doubles the space between resonances in Hz, significantly improving resolution[3]. Furthermore, an entry-level 300 MHz system has approximately eleven times the intrinsic sensitivity of a 60 MHz benchtop system[1].

For 1,5-Dimethylhex-5-enyl acetate, the benchtop system excels at rapid confirmation of the acetate conversion (via the distinct δ 2.0 ppm singlet and δ 4.9 ppm methine shift), but struggles to resolve the fine J -coupling of the terminal alkene.

Quantitative Comparison Data
ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on 1,5-Dimethylhex-5-enyl acetate Analysis
Resolution (Peak Width) ~0.2 - 1.5 Hz at half-height[3]< 0.1 Hz at half-heightOverlap of allylic methyls and aliphatic CH2​ protons at 80 MHz. Clean baseline separation at 600 MHz.
1H Sensitivity (LOD) ~1 mmol/L (16 scans)[1]~10 µmol/L (16 scans)50 mg sample is easily detected by both; trace impurities (<1%) only visible at 600 MHz.
13C Acquisition Time 2–4 hours for adequate S/N[3]10–20 minutesBenchtop requires prolonged scanning to resolve the quaternary alkene carbon.
Infrastructure Permanent magnet, standard outlet[2]Superconducting, Cryogens ( He/N2​ )[2]Benchtop allows in-lab, on-demand reaction monitoring[4].
Capital & Upkeep Cost Low capital, near-zero maintenance[4]High capital, high maintenanceHigh-field is reserved for final publication-grade validation.

Conclusion

The cross-validation of 1,5-Dimethylhex-5-enyl acetate demonstrates that benchtop NMR is a highly capable tool for routine structural confirmation and reaction monitoring, provided the user understands the physical limitations of lower frequency dispersion. By implementing a self-validating protocol where benchtop spectra are periodically cross-referenced against high-field data, laboratories can drastically reduce analytical bottlenecks while maintaining rigorous scientific E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Technology Networks. (2024). Benchtop NMR Breaks New Ground. Available at:[Link]

  • Anasazi Instruments. (2021). Choosing a Benchtop NMR? Here are 4 Questions to Ask Yourself. Available at:[Link]

  • Labcompare. (2020). New Fields and Exciting Applications for Benchtop NMR Instruments. Available at:[Link]

Sources

Comparative

Benchmarking Catalytic Pathways for 1,5-Dimethylhex-5-enyl Acetate Synthesis

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals Executive Summary & Target Rationale 1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate; CAS: 38228-51-2) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

Executive Summary & Target Rationale

1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate; CAS: 38228-51-2) is a highly valued aliphatic ester utilized extensively as a fragrance ingredient and a versatile building block in the synthesis of complex oxocene cores and bioactive natural products [1]. The presence of both a terminal isopropenyl group and a secondary acetate moiety presents a unique synthetic challenge: achieving high regioselectivity during carbon-carbon bond formation and strict chemoselectivity during functional group manipulation.

This guide benchmarks three distinct catalytic pathways to synthesize 1,5-dimethylhex-5-enyl acetate, evaluating them objectively on atom economy, scalability, and stereochemical control to assist process chemists in selecting the optimal route for their specific developmental needs.

Pathway Architecture & Mechanistic Logic

Pathways SM1 3-Methyl-3-butenyl Magnesium Bromide + Propylene Oxide Int 6-Methylhept-6-en-2-ol (Racemic Intermediate) SM1->Int Pathway A: CuI Catalysis Regioselective Ring Opening SM2 6-Methyl-6-hepten-2-one SM2->Int Pathway B: Ru-Catalyzed Transfer Hydrogenation Prod1 1,5-Dimethylhex-5-enyl acetate (Racemic) Int->Prod1 DMAP / Ac2O Chemocatalytic Acetylation Prod2 (R)-1,5-Dimethylhex-5-enyl acetate (Enantiopure) Int->Prod2 Pathway C: CALB Lipase Kinetic Resolution + Vinyl Acetate

Figure 1: Divergent catalytic strategies for the synthesis of 1,5-Dimethylhex-5-enyl acetate.

Pathway A: Chemocatalytic Epoxide Opening (The Grignard Route)

This bottom-up approach constructs the carbon skeleton by coupling 3-methyl-3-butenylmagnesium bromide with propylene oxide [4].

  • Causality of Catalyst: A copper(I) catalyst (e.g., CuI) is mandatory. Without copper, the hard Grignard reagent would abstract a proton from propylene oxide (acting as a base) or attack the more substituted carbon, yielding a complex mixture of isomers. CuI generates a softer organocuprate intermediate that undergoes an SN2-type nucleophilic attack exclusively at the less sterically hindered terminal epoxide carbon, ensuring strict regiocontrol to yield 6-methylhept-6-en-2-ol.

  • Acetylation: The resulting alcohol is subsequently acetylated using acetic anhydride with a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Pathway B: Transfer Hydrogenation of 6-Methyl-6-hepten-2-one

This top-down approach leverages the bulk availability of 6-methyl-6-hepten-2-one, a common industrial intermediate in vitamin synthesis [3, 5].

  • Causality of Catalyst: The primary challenge is reducing the ketone without saturating the terminal alkene. Standard Pd/C or PtO 2​ hydrogenation would indiscriminately reduce the olefin. Instead, a Ruthenium-catalyzed transfer hydrogenation (using RuCl 2​ (PPh 3​ ) 3​ and isopropanol) is employed. The Ru-complex selectively coordinates to the polar carbonyl oxygen, facilitating a targeted hydride transfer via a six-membered transition state, leaving the isolated alkene completely untouched.

Pathway C: Biocatalytic Kinetic Resolution

For advanced drug development applications requiring enantiopure (R)- or (S)-1,5-dimethylhex-5-enyl acetate, biocatalysis is benchmarked against traditional asymmetric synthesis[6].

  • Causality of Catalyst: Candida antarctica Lipase B (CALB, Novozym 435) is utilized with vinyl acetate as the acyl donor. CALB's active site features a hydrophobic pocket that perfectly accommodates the aliphatic chain of racemic 6-methylhept-6-en-2-ol. The enzyme selectively binds the (R)-enantiomer, positioning its hydroxyl group for nucleophilic attack on the acyl-enzyme intermediate. Vinyl acetate is chosen over acetic anhydride because the leaving group (ethenol) rapidly tautomerizes to acetaldehyde, rendering the transesterification strictly irreversible and driving the reaction to completion.

Biocatalysis Enz CALB (Novozym 435) Resting State AcylEnz Acyl-Enzyme Intermediate (Serine-bound Acetate) Enz->AcylEnz Vinyl Acetate (Acyl Donor) ProdR (R)-1,5-Dimethylhex-5-enyl acetate AcylEnz->ProdR Fast reaction with (R)-Enantiomer Substrate Racemic 6-Methylhept-6-en-2-ol Substrate->AcylEnz Binds to Active Site ProdS (S)-6-Methylhept-6-en-2-ol (Unreacted) Substrate->ProdS Slow/No reaction with (S)-Enantiomer ProdR->Enz Enzyme Regeneration

Figure 2: Mechanistic cycle of CALB-catalyzed kinetic resolution utilizing vinyl acetate.

Quantitative Benchmarking

MetricPathway A (Cu-Catalyzed Grignard)Pathway B (Ru-Transfer Hydrogenation)Pathway C (Biocatalytic Resolution)
Primary Catalyst CuI (10 mol%), DMAP (5 mol%)RuCl 2​ (PPh 3​ ) 3​ (1 mol%)CALB (Novozym 435)
Overall Yield ~75%~88% ~48% (Max theoretical 50%)
Atom Economy Low (Stoichiometric Mg/Br waste)High (Isopropanol byproduct)Moderate (Acetaldehyde byproduct)
Enantiomeric Excess N/A (Racemic)N/A (Racemic)>99% ee
Scalability Moderate (Exothermic, moisture sensitive)Excellent (Robust, bulk reagents)Good (Enzyme is recyclable)
E-Factor High (>15)Low (<5) Moderate (~10)

Self-Validating Experimental Protocols

Protocol 1: Ru-Catalyzed Transfer Hydrogenation & Acetylation (Pathway B)

Objective: Scalable synthesis of racemic 1,5-dimethylhex-5-enyl acetate from 6-methyl-6-hepten-2-one.

Step 1: Transfer Hydrogenation

  • Setup: In a flame-dried 250 mL Schlenk flask under argon, dissolve 6-methyl-6-hepten-2-one (50 mmol) in anhydrous isopropanol (100 mL).

  • Catalyst Addition: Add RuCl 2​ (PPh 3​ ) 3​ (0.5 mmol, 1 mol%) and KOH (2.5 mmol, 5 mol%). Causality: KOH is required to generate the active, hydride-bearing ruthenium alkoxide complex from the precatalyst.

  • Reaction: Heat the mixture to 80°C under reflux for 6 hours.

  • In-Process Validation: Monitor via GC-FID using dodecane (10 mmol) as an internal standard. The reaction is complete when the ketone peak is fully replaced by the alcohol peak.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and filter through a short pad of silica (eluting with hexane/EtOAc 8:2) to remove the Ru catalyst.

Step 2: Chemocatalytic Acetylation

  • Setup: Dissolve the crude 6-methylhept-6-en-2-ol in anhydrous dichloromethane (DCM, 100 mL). Add triethylamine (60 mmol) and cool to 0°C.

  • Catalyst & Reagent Addition: Add DMAP (2.5 mmol, 5 mol%) followed by dropwise addition of acetic anhydride (55 mmol). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification by orders of magnitude compared to uncatalyzed reactions.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation & Isolation: Quench with saturated aqueous NaHCO 3​ to neutralize excess acetic anhydride (gas evolution confirms active quench). Extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate. Purify via vacuum distillation to yield the pure acetate.

Protocol 2: Biocatalytic Kinetic Resolution (Pathway C)

Objective: Synthesis of enantiopure (R)-1,5-dimethylhex-5-enyl acetate.

  • Setup: In a 100 mL round-bottom flask, dissolve racemic 6-methylhept-6-en-2-ol (20 mmol) in anhydrous hexane (40 mL).

  • Acyl Donor Addition: Add vinyl acetate (60 mmol, 3 equiv).

  • Enzyme Addition: Add Novozym 435 (immobilized CALB, 200 mg). Causality: Immobilization on an acrylic resin allows for easy recovery of the enzyme via simple filtration, preventing emulsion formation during workup and allowing catalyst recycling.

  • Reaction: Incubate at 35°C in an orbital shaker (200 rpm).

  • In-Process Validation: Monitor the reaction strictly via chiral GC. The reaction must be terminated at exactly 50% conversion to ensure maximum enantiomeric excess (>99% ee) of the product.

  • Isolation: Filter the mixture to recover the Novozym 435 beads. Concentrate the filtrate and separate the (R)-acetate from the unreacted (S)-alcohol via silica gel flash chromatography (hexane/EtOAc gradient).

References

  • SECTION II - Perfume and aromatic raw materials by EINECS Nos. European Flavour and Fragrance Association (EFFA) Inventory. Available at: [Link]

  • Stereoselective Synthesis of Substituted Oxocene Cores by Lewis Acid Promoted Cyclization . Organic Letters, ACS Publications. Available at: [Link]

  • Supporting Information: Synthesis of unsaturated alcohol substrates . Semantic Scholar. Available at: [Link]

  • Process for producing 6-methyl-2-heptanone analogues, and process for producing phyton and isophytol (EP0816321B1). Google Patents.
Validation

Reproducibility and Comparative Analysis of Ene-Type Chlorination for 1,5-Dimethylhex-5-enyl Acetate

Introduction The functionalization of 1,5-dimethylhex-5-enyl acetate (also known by its IUPAC name, 6-methylhept-6-en-2-yl acetate)[1] is a critical transformation in the synthesis of complex fragrance motifs and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The functionalization of 1,5-dimethylhex-5-enyl acetate (also known by its IUPAC name, 6-methylhept-6-en-2-yl acetate)[1] is a critical transformation in the synthesis of complex fragrance motifs and pharmaceutical intermediates[2]. While traditional allylic chlorination methods are notoriously difficult to reproduce due to competing radical pathways, the use of chlorine monoxide ( Cl2​O ) as an 3 offers a highly reproducible, regioselective alternative[3]. This guide objectively compares Cl2​O -mediated ene reactions against conventional chlorination protocols, providing a self-validating experimental framework for drug development professionals and synthetic chemists.

Mechanistic Causality: Overcoming Radical Promiscuity

The primary challenge in the allylic chlorination of 1,5-dimethylhex-5-enyl acetate is the presence of multiple abstractable hydrogen atoms and a nucleophilic acetate moiety.

When utilizing traditional reagents like N-Chlorosuccinimide (NCS) or Hypochlorous acid (HOCl), the reaction typically proceeds via radical or cationic intermediates[3]. These pathways are thermodynamically promiscuous, leading to regioisomeric mixtures and solvent-trapped chlorohydrin byproducts.

Conversely, Cl2​O operates via a concerted, ene-type mechanism under extremely mild conditions[4]. The oxygen atom of Cl2​O acts as the enophile, abstracting the allylic proton synchronously with the delivery of the chlorine atom and the migration of the pi-bond. This concerted transition state restricts the reaction to the most sterically accessible allylic position, yielding 4-chloro-1,5-dimethylhex-5-enyl acetate with high fidelity and suppressing ionic side reactions[3][4].

EneReaction Substrate 1,5-Dimethylhex-5-enyl acetate (Starting Material) Cl2O Cl2O (Chlorine Monoxide) Ene-Type Chlorination Substrate->Cl2O Preferred NCS NCS / HOCl Radical/Ionic Pathways Substrate->NCS Alternative Target 4-Chloro-1,5-dimethylhex-5-enyl acetate (High Regioselectivity) Cl2O->Target Concerted Shift NCS->Target Byproducts Chlorohydrins & Regioisomer Mixtures NCS->Byproducts Poor Selectivity

Fig 1: Reaction pathways for the chlorination of 1,5-dimethylhex-5-enyl acetate.

Comparative Performance Data

To establish a baseline for reproducibility, it is essential to compare the quantitative performance of Cl2​O against alternative reagents. The data below synthesizes expected outcomes based on established allylic chlorination models[3][4].

Reagent SystemPrimary MechanismTypical YieldRegioselectivityMajor ByproductsScalability Profile
Chlorine Monoxide ( Cl2​O ) Concerted Ene-Type75–85%High (Target: C4-chloro)MinimalExcellent; requires strict temp control
Hypochlorous Acid (HOCl) Electrophilic / Cationic60–80%ModerateChlorohydrins (up to 25%)Good; generated in situ via Ca(OCl)2​
NCS + PhSeCl Catalyst Radical / Catalytic~78%Low to ModerateRegioisomer mixturesFair; requires expensive Se catalysts

Self-Validating Experimental Protocol: Cl2​O Ene Chlorination

The following protocol for the synthesis of 4-chloro-1,5-dimethylhex-5-enyl acetate is designed as a self-validating system. Each step incorporates causality-driven checks to ensure reproducibility and prevent catastrophic over-chlorination.

ProtocolWorkflow Prep 1. Reagent Prep Titrate Cl2O in CCl4/Et2O Reaction 2. Ene Reaction Dropwise addition at 20-25°C Prep->Reaction Validation 3. In-Process Validation GC-MS (m/z 204/206) Reaction->Validation Validation->Reaction Adjust if incomplete Quench 4. Quench & Workup 3% NaHSO3 wash Validation->Quench

Fig 2: Self-validating experimental workflow for ene-type chlorination.

Step 1: Reagent Standardization (Critical Quality Attribute)
  • Action : Titrate the Cl2​O solution (prepared in CCl4​ /diethyl ether) iodometrically prior to use.

  • Causality : Cl2​O is volatile and degrades over time. Using an unquantified solution leads to either incomplete conversion or destructive dichlorination. Standardizing to exactly 1.05 equivalents ensures stoichiometric precision.

Step 2: Controlled Ene Reaction
  • Action : Dissolve 1,5-dimethylhex-5-enyl acetate (1.0 eq) in a non-polar solvent mixture ( CCl4​ /diethyl ether). Begin dropwise addition of the Cl2​O solution while maintaining the internal temperature strictly between 20–25 °C[3].

  • Causality : The non-polar solvent matrix stabilizes the concerted ene transition state and suppresses ionic dissociation. Exceeding 25 °C risks homolytic cleavage of Cl2​O , which would initiate the very radical pathways this protocol seeks to avoid.

Step 3: In-Process Validation (GC-MS)
  • Action : At 60 minutes, draw a 50 µL aliquot, quench with sodium bisulfite, and analyze via GC-MS.

  • Causality : The protocol validates itself when the starting material peak (m/z 170) disappears and the target product emerges. The product must display a characteristic 3:1 isotopic cluster at m/z 204/206, confirming mono-chlorination without degrading the acetate group.

Step 4: Reductive Quench and Isolation
  • Action : Terminate the reaction by washing the organic layer with a 3% aqueous NaHSO3​ solution, followed by brine[4]. Dry over MgSO4​ and concentrate under reduced pressure.

  • Causality : NaHSO3​ acts as a reductive sink, instantly converting unreacted Cl2​O and trace hypochlorite into inert chloride salts. This prevents post-reaction oxidation or degradation during solvent evaporation.

References

  • Source: Science of Synthesis (Thieme Connect)
  • Update of the inventory of ingredients employed in cosmetic products Source: NORMAN Network URL
  • 10408-15-8 6-methyl-6-hepten-2-one - Chemical Dictionary Source: Guidechem URL
  • Science of Synthesis 35.

Sources

Comparative

Evaluating the efficacy of 1,5-Dimethylhex-5-enyl acetate against other synthetic intermediates

Evaluating the Efficacy of 1,5-Dimethylhex-5-enyl Acetate as a Synthetic Intermediate: A Comparative Guide Executive Summary In the synthesis of complex terpenes, pheromones, and advanced fragrance molecules, the selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Efficacy of 1,5-Dimethylhex-5-enyl Acetate as a Synthetic Intermediate: A Comparative Guide

Executive Summary

In the synthesis of complex terpenes, pheromones, and advanced fragrance molecules, the selection of the correct aliphatic building block is critical to downstream success. 1,5-Dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate) serves as a highly versatile synthetic intermediate. This guide objectively evaluates its performance against structurally similar alternatives—specifically its internal alkene isomer and its fully saturated analog—focusing on regioselective functionalization, mechanistic advantages, and experimental reliability.

Mechanistic Superiority: The Terminal Alkene Advantage

The efficacy of a synthetic intermediate is largely dictated by its ability to undergo predictable, highly regioselective transformations. 1,5-Dimethylhex-5-enyl acetate features a terminal double bond (1)[1]. When subjected to ene-type reactions, this terminal unsaturation provides a distinct steric and electronic bias.

Causality in Reaction Design: During allylic chlorination, reagents like chlorine monoxide ( Cl2​O ) operate via a concerted ene-type mechanism. Because the double bond in 1,5-dimethylhex-5-enyl acetate is terminal, the abstraction of the allylic hydrogen is strictly directed to the C4 position. This prevents the formation of complex regioisomeric mixtures, yielding 4-chloro-1,5-dimethylhex-5-enyl acetate with exceptional precision (2)[2].

In contrast, utilizing the internal alkene alternative, 1,5-dimethylhex-4-enyl acetate , introduces competing allylic abstraction sites (C3 and C6). This inherently leads to a statistically and sterically driven mixture of regioisomers, requiring laborious chromatographic separation and severely depressing the isolated yield of any single target molecule.

Comparative Efficacy: Quantitative Performance Data

To objectively assess these intermediates, we compare their reactivity profiles under standard ene-chlorination conditions.

IntermediateCAS NumberStructural FeatureReactivity in Ene-ChlorinationRegioselectivityDownstream Utility
1,5-Dimethylhex-5-enyl acetate 38228-51-2Terminal alkeneHighly reactive, directed>90% (C4-chlorination)Advanced terpene building blocks
1,5-Dimethylhex-4-enyl acetate 19162-00-6Internal alkeneReactive, non-directed<50% (Mixed C3/C6)Limited; requires separation
1,5-Dimethylhexyl acetate 67952-57-2Fully saturatedInert under ene-conditionsN/A Final fragrance formulation only

Self-Validating Experimental Protocol: Regioselective Allylic Chlorination

The following protocol details the synthesis of 4-chloro-1,5-dimethylhex-5-enyl acetate via Cl2​O ene-chlorination.

Mechanistic Rationale: Chlorine monoxide ( Cl2​O ) is selected over N-chlorosuccinimide (NCS) or hypochlorous acid (HOCl) because it operates via a strict ene-type mechanism under mild, non-radical conditions. This eliminates radical-induced allylic scrambling and prevents chlorohydrin formation, ensuring the integrity of the acetate group (2)[2].

Step-by-Step Workflow:

  • Reagent Preparation & Standardization (In-Process Control): Prepare a solution of Cl2​O in carbon tetrachloride ( CCl4​ ).

    • Validation Step: Titrate the Cl2​O solution iodometrically prior to use to ensure exact stoichiometric control (exactly 0.5 equivalents relative to the alkene are required to prevent over-chlorination).

  • Substrate Solvation: Dissolve 1,5-dimethylhex-5-enyl acetate (0.4 mmol) in anhydrous diethyl ether ( Et2​O , 4 mL) under an inert argon atmosphere at room temperature.

  • Controlled Addition: Dropwise add the standardized Cl2​O solution (0.2 mmol in 1 mL CCl4​ ) to the etherate mixture.

    • Causality: Dropwise addition controls the exothermic ene-reaction and maintains a low localized concentration of the chlorinating agent, effectively suppressing di-chlorination artifacts.

  • Reaction Monitoring (Self-Validation): Stir the mixture for 15 minutes at room temperature.

    • Validation Step: Pull a 10 µL aliquot, quench with saturated aqueous sodium thiosulfate, and analyze via GC-MS. The reaction is deemed complete when the substrate peak area stabilizes and the M+ peak corresponding to the allylic chloride emerges without the appearance of dichlorinated mass signatures.

  • Workup and Isolation: Quench the bulk reaction mixture, extract the organic layer, dry over anhydrous Na2​SO4​ , and purify via reduced-pressure distillation to yield the pure 4-chloro-1,5-dimethylhex-5-enyl acetate (approx. 94% yield) (2)[2].

Reaction Pathway Visualization

G Substrate1 1,5-Dimethylhex-5-enyl acetate (Terminal Alkene) Reagent1 Cl₂O / CCl₄-Et₂O Reaction Substrate1->Reagent1 Substrate2 1,5-Dimethylhex-4-enyl acetate (Internal Alkene) Reagent2 Cl₂O / CCl₄-Et₂O Reaction Substrate2->Reagent2 Product1 4-Chloro-1,5-dimethylhex-5-enyl acetate Single Regioisomer (94% Yield) Reagent1->Product1 Highly Selective (C4) Product2 Mixed Allylic Chlorides Poor Regioselectivity Reagent2->Product2 Competing Pathways (C3/C6)

Figure 1: Regioselectivity comparison of ene-type chlorination between alkene isomers.

Conclusion

When evaluating synthetic intermediates for complex functionalization, 1,5-dimethylhex-5-enyl acetate vastly outperforms its internal alkene counterpart (1,5-dimethylhex-4-enyl acetate) and its saturated analog (1,5-dimethylhexyl acetate). Its terminal double bond serves as a highly directing structural feature, allowing for precise, high-yield regioselective transformations such as ene-type chlorinations. For researchers developing scalable, self-validating synthetic routes, this intermediate minimizes downstream purification bottlenecks and maximizes atom economy.

References

  • Source: thieme-connect.
  • Source: nextsds.
  • Source: nextsds.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Laboratory Handling and Disposal Protocols for 1,5-Dimethylhex-5-enyl Acetate

Here is the comprehensive, scientifically grounded operational guide for the handling and disposal of 1,5-Dimethylhex-5-enyl acetate in a professional laboratory environment. As drug development and chemical research sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, scientifically grounded operational guide for the handling and disposal of 1,5-Dimethylhex-5-enyl acetate in a professional laboratory environment.

As drug development and chemical research scale, the management of volatile organic compounds (VOCs) and specialized esters becomes a critical vector for both laboratory safety and regulatory compliance. 1,5-Dimethylhex-5-enyl acetate (CAS No. 38228-51-2) is a heterocyclic organic compound frequently utilized in synthetic chemistry, fragrance formulation, and as an intermediate in specialized industrial production[1].

While not acutely toxic, its physicochemical profile as an unsaturated ester requires rigorous lifecycle management. Improper disposal can lead to unwanted ester hydrolysis, cross-reactivity with oxidizing agents, and environmental contamination. This guide provides a self-validating system for the safe segregation, containment, and disposal of this compound.

Physicochemical Profile & Waste Characterization

Before initiating disposal, it is critical to understand the compound's physical properties, as these dictate the appropriate waste stream and containment strategy. As an ester containing an alkene functional group, 1,5-Dimethylhex-5-enyl acetate is susceptible to both hydrolysis (in extreme pH environments) and oxidation.

Table 1: Quantitative Data & Disposal Relevance

PropertyValue / ClassificationOperational Impact on Disposal
CAS Number 38228-51-2[2]Primary identifier for waste manifests.
Molecular Formula C₁₀H₁₈O₂[1]Indicates a purely carbon/hydrogen/oxygen structure; qualifies for non-halogenated waste streams[1].
Molecular Weight 170.25 g/mol [1]Moderate volatility; requires sealed containment to prevent vapor accumulation.
Chemical Category Organic Ester / AlkeneIncompatible with strong acids, bases, and oxidizing agents.
Recommended Storage < 25°C, away from light[3]Waste containers must be kept in cool, ventilated accumulation areas to prevent thermal degradation[3].

Step-by-Step Disposal Methodology

To ensure absolute safety and compliance with Resource Conservation and Recovery Act (RCRA) principles (or local equivalent), follow this validated step-by-step methodology. The causality behind each step is detailed to ensure researchers understand why the protocol exists, thereby reducing procedural deviations.

Step 1: Point-of-Generation Segregation
  • Action: Immediately segregate 1,5-Dimethylhex-5-enyl acetate waste from strong oxidizers (e.g., peroxides, permanganates) and strong mineral acids or bases.

  • Causality: The alkene moiety (the double bond at the 5-position) is highly reactive toward oxidizing agents, which can trigger exothermic epoxidation or cleavage. Furthermore, strong acids or bases will catalyze the hydrolysis of the acetate group, generating acetic acid and 6-methylhept-6-en-2-ol, altering the pH and pressure of the waste container.

  • Validation: Test the pH of the bulk waste mixture using indicator strips before adding the ester. Ensure the receiving container is neutral (pH 6-8).

Step 2: Waste Stream Routing
  • Action: Determine if the compound was used in an assay containing halogenated solvents (e.g., Dichloromethane, Chloroform).

    • If purely organic/aqueous: Route to the Non-Halogenated Organic Waste stream.

    • If mixed with halogens: Route to the Halogenated Organic Waste stream.

  • Causality: Halogenated waste requires specialized, higher-temperature incineration with scrubber systems to neutralize toxic hydrochloric acid (HCl) gas byproducts. Mixing non-halogenated esters into halogenated streams unnecessarily increases disposal costs and environmental burden.

Step 3: Primary Containment
  • Action: Transfer the waste into High-Density Polyethylene (HDPE) or amber glass carboys equipped with vented caps.

  • Causality: HDPE and glass offer excellent chemical compatibility with esters. Vented caps are mandatory because trace hydrolysis or ambient temperature fluctuations (especially if stored near the recommended 25°C threshold[3]) can cause vapor expansion. Vented caps prevent catastrophic pressure vessel failure.

Step 4: Final Disposal via High-Temperature Incineration
  • Action: Coordinate with a certified hazardous waste vendor for high-temperature incineration.

  • Causality: Incineration is the only self-validating disposal method for C₁₀H₁₈O₂. At sustained high temperatures, the compound undergoes complete combustion, yielding only carbon dioxide (CO₂) and water vapor (H₂O), leaving zero hazardous residue.

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for routing 1,5-Dimethylhex-5-enyl acetate waste, ensuring proper segregation based on assay conditions.

DisposalWorkflow Start Waste Generation: 1,5-Dimethylhex-5-enyl acetate Check Halogenated Solvents Present in Assay? Start->Check Assess mixture NonHalo Route A: Non-Halogenated Waste (Standard Incineration) Check->NonHalo No Halogens Halo Route B: Halogenated Waste (Scrubber Incineration) Check->Halo Halogens Present Containment HDPE / Amber Glass Containment (Vented) NonHalo->Containment Halo->Containment Disposal Certified High-Temperature Incineration Containment->Disposal Vendor Transport

Caption: Decision matrix for the segregation and incineration routing of 1,5-Dimethylhex-5-enyl acetate.

References
  • NextSDS. "1,5-dimethylhex-5-enyl acetate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • American Chemical Suppliers. "1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2) Product Data." Alfa Chemistry Catalog. Available at:[Link]

Sources

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